1-Aminohex-5-en-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
194094-88-7 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-aminohex-5-en-3-ol |
InChI |
InChI=1S/C6H13NO/c1-2-3-6(8)4-5-7/h2,6,8H,1,3-5,7H2 |
InChI Key |
JHRHOJSZAUBHLY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCN)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-Aminohex-5-en-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and characterization methods for the novel compound 1-Aminohex-5-en-3-ol. Due to the absence of specific literature for this molecule, this guide outlines a plausible and practical synthetic strategy based on established chemical transformations. The content herein is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and structurally related compounds.
Introduction
This compound is an unsaturated amino alcohol with potential applications in medicinal chemistry and materials science. The presence of a primary amine, a secondary alcohol, and a terminal alkene in a six-carbon chain offers multiple points for functionalization, making it an attractive building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Unsaturated amino alcohols are key structural motifs in a variety of biologically active compounds.
Proposed Synthesis of this compound
A practical and efficient two-step synthesis of this compound is proposed, starting from the commercially available hex-5-en-3-ol. The synthesis involves an oxidation of the secondary alcohol to the corresponding ketone, followed by a reductive amination.
Scheme 1: Proposed Synthesis of this compound
This synthetic approach is advantageous due to the mild reaction conditions and the ready availability of the starting material.
Experimental Protocols
Step 1: Oxidation of Hex-5-en-3-ol to Hex-5-en-3-one
A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation can be employed to convert the secondary alcohol to the ketone without affecting the terminal double bond.
-
Materials: Hex-5-en-3-ol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite or silica gel.
-
Procedure:
-
To a stirred solution of hex-5-en-3-ol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude hex-5-en-3-one, which can be purified by column chromatography on silica gel.
-
Step 2: Reductive Amination of Hex-5-en-3-one to this compound
The ketone is converted to the target primary amine via a one-pot reaction with an ammonia source and a reducing agent.
-
Materials: Hex-5-en-3-one, Ammonium acetate or ammonia in methanol, Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), Methanol.
-
Procedure:
-
Dissolve hex-5-en-3-one (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (excess) or ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2 M NaOH and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography or distillation.
-
Characterization
As this compound is a novel compound, its characterization data is not available in the literature. The following table summarizes the expected spectroscopic data based on the analysis of structurally similar compounds, such as hex-5-en-3-ol and other unsaturated amino alcohols.[1][2]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the vinyl protons (CH=CH₂), the proton on the carbon bearing the hydroxyl group (CH-OH), the protons on the carbon bearing the amino group (CH₂-NH₂), and the aliphatic chain protons. |
| ¹³C NMR | Resonances for the two sp² carbons of the double bond, the carbon attached to the hydroxyl group, the carbon attached to the amino group, and the other sp³ carbons of the hexyl chain. |
| IR Spectroscopy | Characteristic absorption bands for O-H and N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching of the alkene (~3080 cm⁻¹), C=C stretching (~1640 cm⁻¹), and C-N stretching (~1050-1250 cm⁻¹).[3][4] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₆H₁₃NO, M.W. 115.17 g/mol ).[2] |
Experimental Workflow Diagram
The following diagram illustrates the proposed two-step synthesis of this compound.
References
Technical Guide: Properties of 1-Aminohex-5-en-3-ol and Related Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the physical and chemical properties of the requested compound, 1-Aminohex-5-en-3-ol. Extensive searches for experimental and theoretical data on this specific molecule have yielded no direct results. This suggests that this compound is not a widely studied or commercially available compound.
However, to provide a valuable resource for research and development, this guide presents a comprehensive overview of the known physical and chemical properties of several structurally related compounds. This information can serve as a foundational reference for predicting the characteristics and potential applications of this compound.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for compounds structurally similar to this compound.
Table 1: General and Physical Properties
| Property | 1-Aminohex-5-yn-3-ol | 1-Aminohexan-3-ol | 1-Aminohex-3-en-1-ol | Hex-5-en-3-ol |
| CAS Number | 1567021-30-0[1] | 15991-62-5[2] | Not Available | 688-99-3 |
| Chemical Formula | C₆H₁₁NO[1] | C₆H₁₅NO[2] | C₆H₁₃NO[3] | C₆H₁₂O[4] |
| Molecular Weight | 113.16 g/mol [1] | 117.19 g/mol [2] | 115.17 g/mol [3] | 100.16 g/mol [4] |
| Appearance | Liquid[1] | Liquid[2] | Not Available | Not Available |
| Storage Temperature | 4 °C[1] | 4 °C[2] | Not Available | Not Available |
Table 2: Computed Properties
| Property | 1-Aminohex-3-en-1-ol[3] | Hex-5-en-3-ol[4] |
| XLogP3-AA | 0.5 | 1.6 |
| Hydrogen Bond Donor Count | 2 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 1 |
| Rotatable Bond Count | 3 | 3 |
| Exact Mass | 115.099714038 Da | 100.088815002 Da |
| Monoisotopic Mass | 115.099714038 Da | 100.088815002 Da |
| Topological Polar Surface Area | 46.3 Ų | 20.2 Ų |
| Heavy Atom Count | 8 | 7 |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the surveyed literature. Researchers interested in this molecule would likely need to develop novel synthetic routes. Methodologies for the synthesis of related compounds, such as the reduction of corresponding ketones or the addition of organometallic reagents to protected amino aldehydes, could serve as a starting point for such an endeavor.
Mandatory Visualizations
Due to the absence of information regarding signaling pathways or specific experimental workflows involving this compound, no diagrams can be generated at this time. Should research in this area become available, this section will be updated accordingly.
Conclusion
While direct information on this compound is currently unavailable, this guide provides a summary of the properties of closely related compounds to aid in the design of future research. The provided data can be used for computational modeling and as a reference for the characterization of any newly synthesized this compound. Further experimental investigation is required to determine the precise physical, chemical, and biological properties of this compound.
References
Spectroscopic Data of 1-Aminohex-5-en-3-ol: A Technical Guide
Introduction
1-Aminohex-5-en-3-ol is a bifunctional organic molecule containing a primary amine, a secondary alcohol, and a terminal alkene. These functional groups impart a range of chemical properties that are of interest to researchers in organic synthesis and drug development. Spectroscopic analysis is crucial for the structural elucidation and characterization of such novel compounds. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also includes standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR)
The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like CDCl₃ would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 1H | H-5 |
| ~5.2 | d | 1H | H-6a |
| ~5.1 | d | 1H | H-6b |
| ~3.8 | m | 1H | H-3 |
| ~2.9 | t | 2H | H-1 |
| ~2.3 | m | 2H | H-4 |
| ~1.7 | m | 2H | H-2 |
| variable (~1.5-3.0) | br s | 3H | -NH₂, -OH |
Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dd = doublet of doublets, dt = doublet of triplets
2.1.2. ¹³C NMR (Carbon NMR)
The predicted ¹³C NMR spectrum would show six distinct signals corresponding to the carbon atoms in the molecule:
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~138 | C-5 |
| ~115 | C-6 |
| ~70 | C-3 |
| ~45 | C-4 |
| ~40 | C-1 |
| ~35 | C-2 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to display the following characteristic absorption bands:
| Frequency (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 (broad) | O-H, N-H | Stretching |
| 3100-3000 | =C-H | Stretching |
| 2960-2850 | C-H | Stretching |
| 1640 | C=C | Stretching |
| 1600-1500 | N-H | Bending |
| 1100-1000 | C-O | Stretching |
| 1200-1050 | C-N | Stretching |
| 990, 910 | =C-H | Out-of-plane bending |
Mass Spectrometry (MS)
The mass spectrum, likely obtained via Electron Ionization (EI), is predicted to show a molecular ion peak and several characteristic fragment ions.
| m/z | Ion | Fragmentation Pathway |
| 115 | [M]⁺ | Molecular Ion |
| 98 | [M-NH₃]⁺ | Loss of ammonia |
| 97 | [M-H₂O]⁺ | Dehydration |
| 85 | [M-CH₂=CH]⁺ | Loss of vinyl radical |
| 72 | [CH(OH)CH₂CH₂NH₂]⁺ | α-cleavage |
| 57 | [CH₂CH₂NH₂]⁺ | Cleavage at C3-C4 bond |
| 44 | [CH₂=NH₂]⁺ | α-cleavage at C1-C2 bond |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (ATR - Attenuated Total Reflectance):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the liquid sample directly onto the crystal.
-
-
Sample Preparation (Neat Liquid):
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct infusion or injection via a gas chromatograph (GC-MS) can be used.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for small organic molecules, typically using an electron beam of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce the structure.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel compound like this compound.
An In-depth Technical Guide to 1-Aminohex-5-en-3-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminohex-5-en-3-ol is a bifunctional organic molecule containing both an amine and a hydroxyl group, along with a terminal double bond. This unique combination of functional groups makes it a valuable synthon in organic chemistry and a potential candidate for biological screening. This technical guide provides a comprehensive overview of its structure, IUPAC nomenclature, predicted physicochemical properties, and potential synthetic routes. Furthermore, it explores the broader context of unsaturated amino alcohols in medicinal chemistry and outlines a general experimental protocol for their synthesis.
IUPAC Name and Chemical Structure
The correct IUPAC name for the compound is This compound . The name is derived from the following structural features:
-
hex : A six-carbon parent chain.
-
-5-en : A carbon-carbon double bond between carbons 5 and 6.
-
-3-ol : A hydroxyl (-OH) group located on carbon 3, which is the principal functional group determining the suffix.
-
1-amino- : An amine (-NH2) group located on carbon 1.
The numbering of the carbon chain is determined by giving the highest priority functional group, the hydroxyl group, the lowest possible locant.
Chemical Structure:
Physicochemical and Predicted Properties
Due to the limited availability of experimental data for this compound, the following table summarizes its predicted physicochemical properties. These values are computationally derived and provide a useful approximation for experimental design and evaluation.
| Property | Predicted Value |
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| XLogP3-AA (LogP) | 0.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 115.099714 g/mol |
| Boiling Point | Not available (Predicted to be relatively high due to hydrogen bonding) |
| Solubility | Predicted to be soluble in water and polar organic solvents |
Potential Synthetic Routes
The synthesis of unsaturated amino alcohols like this compound can be approached through several established methodologies in organic chemistry. A plausible and efficient strategy involves the nucleophilic addition of an appropriate organometallic reagent to an amino-aldehyde or the opening of an epoxide.
General Synthetic Strategy: Grignard Addition to an Amino-Aldehyde
A common and versatile method for the formation of secondary alcohols is the Grignard reaction. For the synthesis of this compound, this would involve the reaction of a protected 3-aminopropanal with allylmagnesium bromide.
Caption: Hypothetical GPCR antagonism by this compound.
Conclusion
This compound is a structurally interesting molecule with potential for further chemical exploration and biological evaluation. While specific experimental data is currently lacking, this guide provides a solid foundation for researchers by outlining its chemical identity, predicted properties, and plausible synthetic strategies. The versatile nature of its functional groups suggests that it could be a valuable building block in the synthesis of novel compounds for drug discovery and materials science. Further research is warranted to synthesize and characterize this compound and to explore its potential biological activities.
"1-Aminohex-5-en-3-ol" CAS number and molecular formula
Technical Data Sheet: Aminohexenol Isomers
Introduction
Consequently, this guide focuses on closely related and documented isomers: 1-Aminohex-3-en-1-ol and 3-Aminohex-4-en-1-ol . These compounds share the same molecular formula and offer insights into the general characteristics of aminohexenols. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Properties
The fundamental properties of the specified aminohexenol isomers are summarized below. It is important to note that a CAS number for the specifically requested "1-Aminohex-5-en-3-ol" or its correctly named counterpart, "(E/Z)-6-Aminohex-1-en-4-ol," has not been assigned, indicating it is not a commercially cataloged compound.
| Property | 1-Aminohex-3-en-1-ol | 3-Aminohex-4-en-1-ol |
| PubChem CID | 123718508[2] | 53984929[3] |
| Molecular Formula | C₆H₁₃NO[2] | C₆H₁₃NO[3] |
| Molecular Weight | 115.17 g/mol [2] | 115.17 g/mol [3] |
| IUPAC Name | 1-aminohex-3-en-1-ol[2] | 3-aminohex-4-en-1-ol[3] |
| SMILES | CCC=CCC(N)O[2] | CC=CC(CCO)N[3] |
| InChI Key | FDUPHDSBZRYCSJ-UHFFFAOYSA-N[2] | KAVDMSIDIJXTAT-UHFFFAOYSA-N[3] |
Synthesis of Aminohexenols
Specific, detailed experimental protocols for the synthesis of "this compound" are not available due to the compound's obscurity. However, a general synthetic approach for amino alcohols can be inferred from established organic chemistry principles. One common method involves the amination of a suitable precursor, such as an epoxide or a halohydrin.
A plausible synthetic workflow for a generic aminohexenol is outlined in the diagram below. This process would typically start with a corresponding hexenol, which is then converted to an intermediate that can react with an amino source.
Caption: General synthetic workflow for aminohexenols.
Experimental Protocols
As specific experimental data for "this compound" is unavailable, this section provides a generalized protocol for the synthesis of an amino alcohol from an alkene, which could be adapted by a skilled chemist.
Objective: To synthesize an amino alcohol from a corresponding alkene via a halohydrin intermediate.
Materials:
-
Alkene (e.g., a hexene derivative)
-
N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
-
Dimethyl sulfoxide (DMSO) and water
-
Amine source (e.g., ammonia, primary or secondary amine)
-
Suitable organic solvents (e.g., THF, diethyl ether)
-
Base (e.g., potassium hydroxide)
Methodology:
-
Halohydrin Formation: The alkene is dissolved in a mixture of DMSO and water. NBS or NCS is added portion-wise at room temperature. The reaction is stirred until the alkene is consumed, which can be monitored by thin-layer chromatography (TLC).
-
Epoxidation (Optional Intermediate Step): The resulting halohydrin can be treated with a base, such as potassium hydroxide, to form an epoxide intermediate.
-
Amination: The halohydrin or epoxide is then reacted with an excess of the chosen amine. This reaction is typically carried out in a polar solvent and may require elevated temperatures.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove salts and excess amine. The crude amino alcohol product is purified by column chromatography or distillation.
Safety and Handling
Specific safety data for "this compound" is not available. However, for related compounds such as 1-aminohexan-3-ol, hazards include being harmful if swallowed, causing severe skin burns and eye damage, and potentially causing respiratory irritation.[4] General safety precautions for handling amino alcohols should be followed:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
The logical relationship for handling potentially hazardous chemicals is depicted in the diagram below.
Caption: Logical flow for safe chemical handling.
Conclusion
While "this compound" is not a well-documented compound, this technical data sheet provides comprehensive information on its closely related isomers, 1-Aminohex-3-en-1-ol and 3-Aminohex-4-en-1-ol . The provided data on their chemical properties, along with a general synthesis strategy and safety precautions, serves as a valuable resource for researchers and professionals in the field of chemistry. Further experimental investigation would be required to fully characterize the properties and potential applications of "(E/Z)-6-Aminohex-1-en-4-ol."
References
- 1. (E)-6-aminohex-3-en-1-ol | C6H13NO | CID 153660664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Aminohex-3-en-1-ol | C6H13NO | CID 123718508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminohex-4-en-1-ol | C6H13NO | CID 53984929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Aminohexan-3-ol | C6H15NO | CID 18939609 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 1-Aminohex-5-en-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Aminohex-5-en-3-ol. Due to the limited availability of direct stability data for this specific molecule, this guide draws upon established chemical principles and data from structurally analogous compounds, including amino alcohols and allylic alcohols. The information herein is intended to guide researchers in the proper handling, storage, and stability assessment of this compound.
Chemical Profile and Inferred Stability
This compound is a bifunctional molecule containing a secondary alcohol, a primary amine, and a terminal alkene. This combination of functional groups dictates its reactivity and stability profile. The presence of both a hydroxyl and an amino group classifies it as an amino alcohol, which are generally water-soluble and have high boiling points.[1] The allylic alcohol moiety (the double bond at position 5 relative to the alcohol at position 3) suggests potential susceptibility to oxidation and polymerization.
General characteristics of related compounds suggest that this compound is likely:
-
A liquid at standard temperature and pressure.
-
Susceptible to degradation in the presence of heat, light, and oxygen.
-
Incompatible with strong oxidizing agents, strong acids, and strong bases.
-
Potentially corrosive to certain metals like copper and aluminum.[1]
Recommended Storage Conditions
Based on data from related compounds such as 1-aminohexan-3-ol and 1-aminohex-5-yn-3-ol, the following storage conditions are recommended to ensure the stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 4°C.[2][3] | To minimize degradation rates and potential polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent air oxidation, particularly of the allylic alcohol and amino groups. |
| Container | Use a tightly sealed, opaque container (e.g., amber glass vial). | To protect from light and prevent contamination. |
| Ventilation | Store in a well-ventilated area.[4] | To safely disperse any potential vapors. |
Chemical Incompatibilities
To prevent hazardous reactions and degradation of the compound, it is crucial to avoid storage with the following substances:
| Incompatible Substance Class | Potential Hazard |
| Strong Oxidizing Agents | Can lead to vigorous, potentially explosive, polymerization or oxidation of the alkene and alcohol functional groups.[5] |
| Strong Acids | Can protonate the amino group, leading to salt formation and potentially catalyzing degradation reactions.[4] |
| Strong Bases | May deprotonate the alcohol, and could catalyze side reactions. |
| Alkali Metals | Can react vigorously with the hydroxyl group.[4] |
| Copper and Aluminum | Amino alcohols can be corrosive to these metals.[1] |
Potential Degradation Pathways
The structure of this compound suggests several potential degradation pathways that could compromise its purity and stability over time. Understanding these pathways is essential for developing appropriate analytical methods to monitor its stability.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
While specific protocols for this compound are not available, the following general methodologies can be adapted to assess its stability under various conditions.
Forced Degradation Study
A forced degradation study can identify the likely degradation products and pathways.
Objective: To evaluate the stability of this compound under stress conditions.
Methodology:
-
Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile, water).
-
Expose the solutions to various stress conditions:
-
Acidic: 0.1 N HCl at room temperature and 60°C.
-
Basic: 0.1 N NaOH at room temperature and 60°C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: 60°C in the dark.
-
Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature.
-
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the remaining parent compound and detect degradation products.
Long-Term Stability Study
Objective: To determine the shelf-life of this compound under recommended storage conditions.
Methodology:
-
Store multiple batches of this compound under the recommended conditions (4°C, inert atmosphere, dark).
-
At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24 months), remove samples.
-
Analyze the samples for purity and the presence of degradation products using a validated stability-indicating analytical method.
-
Key parameters to assess include: appearance, purity (by HPLC), and water content (by Karl Fischer titration).
Caption: Workflow for a forced degradation study.
Conclusion
While direct stability data for this compound is scarce, a conservative approach to its storage and handling is warranted based on the known reactivity of its constituent functional groups. Researchers and drug development professionals should store this compound at refrigerated temperatures, under an inert atmosphere, and protected from light. It is imperative to avoid contact with strong oxidizing agents, acids, and bases. The implementation of systematic stability studies, as outlined in this guide, is strongly recommended to establish a definitive shelf-life and to understand the degradation profile of this compound for its intended application.
References
An In-depth Technical Guide on the Safety and Handling of 1-Aminohex-5-en-3-ol
Disclaimer: No specific Safety Data Sheet (SDS) or detailed toxicological data for 1-Aminohex-5-en-3-ol was found in the available literature. The following guide is based on safety information for structurally similar compounds, including 1-aminohex-5-yn-3-ol and allyl alcohol, as well as general knowledge of unsaturated amino alcohols. The provided information should be used as a precautionary guide, and a comprehensive risk assessment should be conducted before handling this compound.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential hazards and recommended safety precautions for handling this compound.
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its amino and unsaturated alcohol functionalities.
GHS Hazard Classification (Predicted):
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 3 |
| Skin Corrosion/Irritation | Category 1C |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Acute Toxicity, Inhalation | Category 3 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |
Signal Word: Danger
Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H311: Toxic in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H331: Toxic if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements (Predicted):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Toxicological Information
Detailed toxicological studies on this compound are not available. The toxicological profile is inferred from related unsaturated amino alcohols and allyl alcohol. Unsaturated alcohols can be toxic, and their metabolism can lead to the formation of reactive intermediates. The amino group can also contribute to the corrosive nature of the compound.
Experimental Protocols for Safe Handling
Given the predicted hazards, stringent safety protocols should be followed when handling this compound.
3.1. Personal Protective Equipment (PPE)
A risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For larger quantities or splash potential, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the compound outside of a certified chemical fume hood. |
3.2. Engineering Controls
-
All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
3.3. Spill and Leak Procedures
In the event of a spill, the following protocol should be followed:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Storage and Disposal
4.1. Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
4.2. Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Visualizations
The following diagrams illustrate key safety workflows and logical relationships for handling this compound.
Caption: Chemical Incompatibility Chart for this compound.
Caption: Spill Response Workflow for this compound.
An Exploration of the Synthetic Potential of 1-Aminohex-5-en-3-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminohex-5-en-3-ol is a chiral bifunctional molecule that, despite its potential, remains a largely unexplored building block in organic synthesis. This technical guide consolidates the available information on this compound and, based on its structural features, outlines its prospective applications in the synthesis of novel heterocyclic scaffolds and as a versatile synthon in medicinal chemistry. Due to the limited published data, this document focuses on the theoretical potential of this compound, proposing synthetic pathways and experimental designs to stimulate further research into its utility.
Introduction
This compound is an organic compound featuring a primary amine, a secondary alcohol, and a terminal alkene. This unique combination of functional groups within a six-carbon chain presents a tantalizing scaffold for synthetic chemists. The presence of a stereocenter at the C-3 position further enhances its appeal, offering the potential for asymmetric synthesis and the creation of enantiomerically pure downstream products. This guide will delve into the theoretical applications of this promising yet underutilized molecule.
Physicochemical Properties
Currently, there is a scarcity of experimentally determined data for this compound in peer-reviewed literature. The following table summarizes the basic properties obtained from publicly available databases.
| Property | Value | Source |
| Molecular Formula | C6H13NO | PubChem |
| Molecular Weight | 115.17 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 135914-03-3 | PubChem |
| Predicted LogP | -0.2 | ChemAxon |
| Predicted pKa (amine) | 9.8 | ChemAxon |
| Predicted pKa (alcohol) | 15.2 | ChemAxon |
Proposed Synthetic Utility and Hypothetical Applications
The true potential of this compound lies in the diverse reactivity of its three functional groups. These can be reacted selectively or in concert to generate a wide array of complex molecular architectures.
As a Precursor to Substituted Piperidines and Pyrrolidines
The amine and the alkene functionalities of this compound are perfectly poised for intramolecular cyclization reactions to form nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.
A proposed synthetic workflow for this transformation is outlined below:
Caption: Proposed workflow for synthesizing substituted piperidines or pyrrolidines.
Chiral Building Block in Asymmetric Synthesis
Assuming the availability of enantiomerically pure (R)- or (S)-1-aminohex-5-en-3-ol, it could serve as a valuable chiral pool starting material. The stereocenter at C-3 can direct the stereochemical outcome of subsequent reactions.
A hypothetical experimental protocol for a diastereoselective epoxidation is detailed below:
Hypothetical Experimental Protocol: Diastereoselective Epoxidation
-
Protection of the Amine: To a solution of (R)-1-aminohex-5-en-3-ol (1.0 eq) in dichloromethane (DCM, 0.1 M), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 4 hours. Monitor by TLC. Upon completion, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Epoxidation: Dissolve the N-Boc protected intermediate (1.0 eq) in DCM (0.1 M) and cool to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise. Stir at 0 °C for 6 hours.
-
Work-up and Purification: Quench the reaction with saturated Na₂S₂O₃. Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired epoxide.
The logical relationship for planning such a synthesis is as follows:
Caption: Retrosynthetic analysis for a target chiral molecule.
Scaffold for Novel Drug Candidates
The combination of a hydrophilic amine and alcohol with a more lipophilic carbon backbone gives this compound a desirable physicochemical profile for drug design. It can be elaborated into a variety of structures that could interact with biological targets.
Hypothetical Data for Proposed Reactions
The following tables present hypothetical data for the proposed synthetic transformations. These are intended to be illustrative of the types of results that would be generated in a research setting.
Table 1: Hypothetical Yields for Piperidine Synthesis
| Step | Reagents | Product | Hypothetical Yield (%) |
| 1. N-Protection | Boc₂O, Et₃N, DCM | N-Boc-1-aminohex-5-en-3-ol | 95 |
| 2. Cyclization | Hg(OAc)₂, NaBH₄ | 2-(hydroxymethyl)-4-methylpiperidine | 65 |
| 3. Deprotection | TFA, DCM | 2-(hydroxymethyl)-4-methylpiperidine | 98 |
Table 2: Hypothetical Diastereomeric Ratio for Epoxidation
| Starting Material | Oxidizing Agent | Diastereomeric Ratio (d.r.) |
| (R)-N-Boc-1-aminohex-5-en-3-ol | m-CPBA | 90:10 |
| (R)-N-Boc-1-aminohex-5-en-3-ol | Ti(O-iPr)₄, DET, TBHP | >99:1 |
Future Research Directions
The synthetic potential of this compound is, at present, largely theoretical. Future research should focus on the following areas:
-
Development of an efficient and scalable synthesis for both the racemate and the individual enantiomers of this compound.
-
Exploration of the selective protection and derivatization of the amine and alcohol groups.
-
Investigation of intramolecular cyclization reactions to access novel heterocyclic systems.
-
Application in asymmetric synthesis as a chiral building block.
-
Synthesis of a small library of derivatives for screening in biological assays to identify potential lead compounds for drug discovery.
A proposed research workflow is depicted below:
Caption: Proposed research workflow for exploring the utility of this compound.
Conclusion
While the current body of literature on this compound is sparse, its chemical structure suggests a wealth of untapped potential in organic synthesis and medicinal chemistry. As a chiral, trifunctional building block, it represents a promising starting point for the synthesis of complex and biologically relevant molecules. It is our hope that this technical guide will serve as a catalyst for further investigation into this intriguing compound.
1-Aminohex-5-en-3-ol: A Versatile Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines and alcohols are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals. The precise spatial arrangement of these functional groups is often critical for biological activity, making the development of synthetic routes to enantiomerically pure building blocks a cornerstone of modern organic chemistry. Among these, γ-amino alcohols represent a particularly valuable class of synthons, providing a versatile platform for the construction of more complex molecular architectures, including piperidines, alkaloids, and other nitrogen-containing heterocycles.
This technical guide focuses on the synthesis and potential applications of (3R)- or (3S)-1-aminohex-5-en-3-ol, a chiral γ-amino alcohol. While direct literature on this specific molecule is limited, this document consolidates established synthetic methodologies for analogous compounds and explores its promising utility as a chiral building block in drug discovery and development. The presence of a primary amine, a secondary alcohol with a defined stereocenter, and a terminal olefin offers multiple points for diversification and cyclization.
Synthetic Strategies for Chiral 1-Aminohex-5-en-3-ol
The stereoselective synthesis of γ-amino alcohols can be approached through several robust and well-documented strategies. Below are two prominent methods adaptable for the preparation of enantiopure this compound.
Sharpless Asymmetric Epoxidation and Regioselective Ring-Opening
A reliable and widely employed method for accessing chiral amino alcohols is the Sharpless asymmetric epoxidation of an allylic alcohol, followed by the regioselective ring-opening of the resulting epoxy alcohol with a nitrogen nucleophile.
The logical synthetic pathway for this compound via this method is outlined below:
Caption: Synthetic pathway to this compound via Sharpless epoxidation.
Experimental Protocol: Sharpless Asymmetric Epoxidation of Hexa-1,5-dien-3-ol
This protocol is adapted from established procedures for the Sharpless epoxidation of similar allylic alcohols.
-
Catalyst Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add powdered 4 Å molecular sieves, and cool to -20 °C. Add dichloromethane (CH₂Cl₂), followed by L-(+)-diethyl tartrate (DET) or D-(-)-diethyl tartrate for the (S) or (R) epoxide, respectively, and titanium(IV) isopropoxide (Ti(OiPr)₄). Stir the mixture for 30 minutes at -20 °C.
-
Epoxidation: Add a solution of hexa-1,5-dien-3-ol in CH₂Cl₂ to the catalyst mixture. Then, add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise, maintaining the temperature at -20 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude epoxy alcohol can be purified by flash column chromatography.
Experimental Protocol: Regioselective Ring-Opening of the Chiral Epoxy Alcohol
The regioselective opening of the 2,3-epoxy alcohol at the C1 position is crucial. This can be achieved using various nitrogen nucleophiles.
-
Method A: Azide Opening and Reduction
-
Azide Addition: To a solution of the chiral epoxy alcohol in a suitable solvent (e.g., ethanol/water), add sodium azide (NaN₃) and ammonium chloride (NH₄Cl). Heat the mixture to reflux and monitor by TLC.
-
Work-up: After completion, cool the reaction, remove the solvent under reduced pressure, and extract the residue with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry, and concentrate.
-
Reduction: Dissolve the crude azido alcohol in methanol and hydrogenate in the presence of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, reduction can be achieved using triphenylphosphine (PPh₃) in aqueous THF (Staudinger reduction).
-
Purification: After filtration of the catalyst and removal of the solvent, the resulting this compound can be purified by chromatography.
-
-
Method B: Direct Amination with Ammonia
-
To a solution of the epoxy alcohol in a protic solvent like methanol, add a saturated solution of ammonia in methanol in a sealed tube.
-
Heat the reaction mixture and monitor its progress.
-
Upon completion, cool the tube, and carefully evaporate the solvent and excess ammonia. The crude product can then be purified.
-
Quantitative Data (Representative for Analogous Systems)
| Step | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, TBHP, CH₂Cl₂, -20 °C | Chiral Epoxy Alcohol | 85-95 | >95 |
| Azide Ring-Opening | NaN₃, NH₄Cl, EtOH/H₂O, reflux | Azido Alcohol | 80-90 | >95 |
| Azide Reduction | H₂, Pd/C, MeOH | Amino Alcohol | 90-98 | >95 |
Palladium-Catalyzed Allylic C-H Amination
Recent advances in C-H functionalization offer a more direct route to chiral amino alcohols, potentially bypassing the need for pre-functionalized starting materials. Palladium-catalyzed intramolecular allylic C-H amination of a homoallylic carbamate can produce a cyclic precursor that, upon hydrolysis, yields the desired amino alcohol.
Caption: Synthetic pathway to this compound via C-H amination.
Experimental Protocol: Palladium-Catalyzed Intramolecular Allylic C-H Amination
This protocol is based on established procedures for similar transformations.
-
Carbamate Formation: React hexa-1,5-dien-3-ol with a suitable isocyanate (e.g., p-nosyl isocyanate) in the presence of a base to form the corresponding homoallylic carbamate.
-
Cyclization: In a glovebox, combine the homoallylic carbamate, a palladium catalyst (e.g., Pd(OAc)₂), a chiral ligand, and an oxidant (e.g., benzoquinone) in a suitable solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture and monitor by TLC.
-
Work-up and Hydrolysis: Upon completion, cool the reaction, filter through a pad of celite, and concentrate. The crude oxazinanone can be purified by chromatography. Subsequent hydrolysis of the carbamate under acidic or basic conditions will yield the final amino alcohol.
Quantitative Data (Representative for Analogous Systems)
| Step | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| C-H Amination | Pd(OAc)₂, Chiral Ligand, Oxidant, Toluene | Chiral Oxazinanone | 70-85 | >20:1 |
| Hydrolysis | LiOH, THF/H₂O | Amino Alcohol | 85-95 | N/A |
Applications of this compound in Synthesis
The trifunctional nature of this compound makes it a valuable precursor for a variety of complex molecules, particularly nitrogen-containing heterocycles.
Synthesis of Chiral Piperidines
The terminal olefin and the amino alcohol functionality can be utilized in a sequence of reactions to construct substituted piperidine rings, which are common scaffolds in pharmaceuticals.
Caption: Potential application in the synthesis of chiral piperidines.
This pathway involves N-protection of the primary amine, oxidative cleavage of the double bond to an aldehyde, and subsequent intramolecular reductive amination to form the piperidine ring. The stereocenter at the 3-position of the starting material directs the stereochemistry of the final product.
Precursor to Alkaloids and Other Natural Products
Many alkaloids feature a γ-amino alcohol substructure or can be synthesized from precursors containing this motif. This compound can serve as a key building block in the total synthesis of such natural products. The terminal alkene allows for various transformations, including cross-metathesis, hydroboration-oxidation, or Heck coupling, to build up the carbon skeleton, while the amino alcohol moiety can participate in cyclization reactions to form the core heterocyclic systems.
Conclusion
While "this compound" may not be a widely cataloged chiral building block, its synthesis is readily achievable through well-established and reliable synthetic methodologies, such as the Sharpless asymmetric epoxidation and subsequent amination. The combination of a stereodefined alcohol, a primary amine, and a terminal olefin in a compact six-carbon frame makes it a highly versatile and valuable synthon for the construction of complex, enantiomerically pure molecules. Its potential for elaboration into chiral piperidines and as a key fragment in the synthesis of alkaloids and other biologically active compounds underscores its utility for researchers in medicinal chemistry and drug development. The experimental protocols and representative data provided in this guide offer a solid foundation for the preparation and application of this promising chiral building block.
An In-depth Technical Guide to 1-Aminohex-5-en-3-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminohex-5-en-3-ol is a functionalized amino alcohol containing both a terminal alkene and a secondary alcohol. This technical guide provides a comprehensive overview of the proposed synthesis, and projected physicochemical properties of this compound. Due to the apparent novelty of this specific molecule, this document outlines two plausible synthetic pathways based on established organic chemistry principles: reductive amination of a corresponding ketone and ring-opening of a vinyl epoxide. Detailed, adaptable experimental protocols for these syntheses are presented. Furthermore, projected quantitative data, including physical and spectroscopic properties, are tabulated based on structurally analogous compounds. This guide serves as a foundational resource for researchers interested in the synthesis and exploration of this and similar unsaturated amino alcohols for potential applications in medicinal chemistry and materials science.
Introduction
Amino alcohols are a pivotal class of organic compounds that feature both an amine and a hydroxyl functional group.[1][2] This duality imparts unique chemical properties, making them valuable building blocks in the synthesis of a wide array of pharmaceuticals, chiral auxiliaries, and other fine chemicals.[1] The incorporation of unsaturation, such as the terminal alkene in the this compound backbone, further enhances its synthetic utility, offering a handle for further functionalization through various addition and polymerization reactions.
A thorough review of the existing chemical literature indicates that this compound is a novel or not widely documented compound. This guide, therefore, aims to provide a prospective analysis of its synthesis and properties, drawing upon established methodologies for the preparation of structurally related molecules.
Proposed Synthetic Pathways
Two primary retrosynthetic disconnections are considered for the synthesis of this compound: the formation of the C-N bond and the formation of a C-O or C-N bond via a cyclic precursor. This leads to two logical and experimentally feasible synthetic routes.
Route 1: Reductive Amination of Hex-5-en-3-one
Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[3][4] This one-pot reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
The proposed workflow for this route is illustrated below:
Caption: Proposed synthesis of this compound via reductive amination of hex-5-en-3-one.
The key starting material for this route is hex-5-en-3-one. This compound is commercially available or can be synthesized through various established methods.
The following is a representative protocol for the reductive amination of an unsaturated ketone, which can be adapted for the synthesis of this compound.[4]
-
Reaction Setup: To a solution of hex-5-en-3-one (1.0 eq) in methanol (0.2 M) is added ammonium acetate (10.0 eq). The mixture is stirred at room temperature for 30 minutes.
-
Reduction: The reaction mixture is cooled to 0 °C, and sodium cyanoborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is acidic. The mixture is then basified with aqueous NaOH solution and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Route 2: Ring-Opening of a Vinyl Epoxide
The reaction of epoxides with amines is a fundamental and highly efficient method for the synthesis of β-amino alcohols.[5][6] This route offers excellent control over regioselectivity and stereoselectivity, depending on the chosen catalyst and reaction conditions.
The proposed workflow for this route is as follows:
Caption: Proposed synthesis of this compound via ring-opening of 1,2-epoxyhex-5-ene.
The starting material for this route, 1,2-epoxyhex-5-ene, can be prepared from commercially available 1,5-hexadiene via epoxidation or from (R)-epichlorohydrin. A practical, scalable synthesis of (R)-(+)-1,2-epoxy-5-hexene has been reported, involving the ring-opening of (R)-epichlorohydrin with allylmagnesium chloride followed by ring closure.[7][8]
The following is a general procedure for the amine-opening of a vinyl epoxide, which can be adapted for the synthesis of this compound.[9][10]
-
Reaction Setup: A solution of 1,2-epoxyhex-5-ene (1.0 eq) in a suitable solvent (e.g., isopropanol or acetonitrile) is prepared in a sealed tube.
-
Nucleophilic Addition: An aqueous solution of ammonia (excess, e.g., 28-30% solution) is added to the epoxide solution. Alternatively, sodium azide can be used as the nitrogen source, followed by a subsequent reduction step. A catalyst, such as a Lewis acid (e.g., LiClO4), may be added to facilitate the reaction.
-
Reaction Conditions: The sealed tube is heated to a specified temperature (e.g., 80-100 °C) for a period of 12-48 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound.
Projected Physicochemical and Spectroscopic Data
As this compound is not a well-documented compound, its exact physicochemical properties are not available. The following tables present projected data based on structurally similar compounds, such as other C6 amino alcohols and unsaturated alcohols.
Projected Physical Properties
| Property | Projected Value | Reference Compound(s) |
| Molecular Formula | C6H13NO | - |
| Molecular Weight | 115.17 g/mol | - |
| Appearance | Colorless to pale yellow liquid | C6 amino alcohols[11] |
| Boiling Point | ~180-200 °C (at 760 mmHg) | Analogous amino alcohols |
| Density | ~0.9-1.0 g/cm³ | Analogous amino alcohols |
| Solubility | Soluble in water and polar organic solvents | Amino alcohols in general[1] |
Projected Spectroscopic Data
| Technique | Projected Key Features |
| ¹H NMR | δ ~5.8 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH₂), ~3.6 (m, 1H, -CH(OH)-), ~2.8 (m, 2H, -CH₂-NH₂), ~2.2 (m, 2H, -CH₂-CH(OH)-), ~1.5 (br s, 3H, -OH, -NH₂) |
| ¹³C NMR | δ ~138 (-CH=), ~115 (=CH₂), ~70 (-CH(OH)-), ~45 (-CH₂-NH₂), ~40 (-CH₂-CH(OH)-) |
| IR (Infrared) | ν ~3300-3400 cm⁻¹ (O-H, N-H stretching), ~3080 cm⁻¹ (=C-H stretching), ~1640 cm⁻¹ (C=C stretching), ~1050 cm⁻¹ (C-O stretching) |
| MS (Mass Spec.) | m/z (EI+) = 115 (M⁺), fragments corresponding to loss of H₂O, NH₃, and cleavage of the carbon chain. |
Potential Applications
While the specific biological activity and utility of this compound remain to be determined, its structure suggests several potential areas of application:
-
Pharmaceutical Synthesis: The amino alcohol motif is a common feature in many biologically active molecules.[1] The presence of the terminal alkene allows for further elaboration of the molecular scaffold, making it a potentially valuable intermediate in drug discovery.
-
Chiral Ligands: If synthesized in an enantiomerically pure form, this compound could serve as a chiral ligand in asymmetric catalysis.
-
Polymer Chemistry: The vinyl group provides a site for polymerization, suggesting its potential use as a monomer for the synthesis of functional polymers with pendant amino and hydroxyl groups.
Conclusion
This technical guide has provided a prospective yet comprehensive overview of the synthesis and projected properties of this compound. While direct experimental data for this compound is currently lacking in the scientific literature, two robust and plausible synthetic routes, reductive amination and epoxide ring-opening, have been detailed with adaptable experimental protocols. The tabulated physicochemical and spectroscopic data, derived from analogous compounds, offer a valuable starting point for the characterization of this molecule. The unique combination of functional groups within this compound suggests its potential as a versatile building block in various fields of chemical research and development. It is our hope that this guide will stimulate further investigation into the synthesis and application of this and other novel unsaturated amino alcohols.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Amino Alcohols | Fisher Scientific [fishersci.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. rroij.com [rroij.com]
- 6. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Alcohols, C6-12 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Substituted Piperidines from 1-Aminohex-5-en-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine scaffolds are crucial components in a vast array of pharmaceuticals and natural products, driving continuous innovation in their synthetic methodologies.[1][2] This document outlines the application of 1-Aminohex-5-en-3-ol as a versatile starting material for the synthesis of substituted piperidine heterocycles. The inherent functionalities of this compound, namely a primary amine, a secondary alcohol, and a terminal alkene, provide multiple strategic points for intramolecular cyclization, leading to the formation of piperidine rings with diverse functionalities.
This application note focuses on a representative intramolecular cyclization strategy to yield a substituted piperidine derivative. The described protocol can be adapted and optimized for the synthesis of a library of related compounds for screening in drug discovery programs.
Principle of the Synthesis
The conversion of this compound to a substituted piperidine can be achieved through an intramolecular N-heterocyclization reaction. This process involves the activation of the hydroxyl group to form a good leaving group, followed by a nucleophilic attack from the lone pair of the nitrogen atom. This intramolecular substitution reaction leads to the formation of the six-membered piperidine ring. Subsequent functionalization of the terminal alkene can introduce further diversity to the synthesized scaffold.
Reaction Scheme
A proposed synthetic pathway for the cyclization of this compound is depicted below. The first step involves the protection of the amino group to prevent side reactions. Subsequently, the hydroxyl group is activated, for instance, by conversion to a tosylate. The final step is an intramolecular cyclization to form the piperidine ring, followed by deprotection.
Caption: Proposed reaction pathway for the synthesis of a substituted piperidine from this compound.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (3-hydroxy-5-hexen-1-yl)carbamate (N-Protected Intermediate)
-
Reaction Setup: To a solution of this compound (1.15 g, 10 mmol) in dichloromethane (DCM, 50 mL) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (2.1 mL, 15 mmol).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 2.4 g, 11 mmol) in DCM (10 mL) dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane, 1:2) to afford the N-protected intermediate.
Protocol 2: Synthesis of (6-(tert-butoxycarbonylamino)hex-1-en-4-yl) 4-methylbenzenesulfonate (Activated Intermediate)
-
Reaction Setup: Dissolve the N-protected intermediate (2.15 g, 10 mmol) in pyridine (20 mL) in a round-bottom flask and cool to 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 2.1 g, 11 mmol) portion-wise while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 4 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:2).
-
Workup: Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL). Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the activated intermediate, which can be used in the next step without further purification.
Protocol 3: Synthesis of tert-butyl 2-(hydroxymethyl)-4-vinylpiperidine-1-carboxylate (Cyclized Product)
-
Reaction Setup: To a suspension of sodium hydride (NaH, 60% in mineral oil, 0.48 g, 12 mmol) in dry tetrahydrofuran (THF, 50 mL) under an inert atmosphere (argon or nitrogen), add a solution of the activated intermediate (3.69 g, 10 mmol) in dry THF (20 mL) dropwise at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Reaction Monitoring: Monitor the cyclization by TLC (ethyl acetate/hexane, 1:3).
-
Workup: Cool the reaction to 0 °C and quench carefully by the dropwise addition of water. Extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography on silica gel (ethyl acetate/hexane, 1:5) to obtain the cyclized product.
Protocol 4: Synthesis of (4-vinylpiperidin-2-yl)methanol (Final Product)
-
Reaction Setup: Dissolve the N-Boc protected piperidine (2.41 g, 10 mmol) in DCM (20 mL).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 7.7 mL, 100 mmol) dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the deprotection by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with 2 M NaOH solution to pH > 10.
-
Purification: Extract the aqueous layer with DCM (3 x 30 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final piperidine product.
Quantitative Data Summary
The following table summarizes the expected yields and purity for the synthesis of (4-vinylpiperidin-2-yl)methanol from this compound based on the described protocols.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | tert-butyl (3-hydroxy-5-hexen-1-yl)carbamate | C₁₁H₂₁NO₃ | 215.29 | 2.15 | 1.94 | 90 | >98% |
| 2 | (6-(tert-butoxycarbonylamino)hex-1-en-4-yl) 4-methylbenzenesulfonate | C₁₈H₂₇NO₅S | 369.48 | 3.69 | 3.40 | 92 | >95% |
| 3 | tert-butyl 2-(hydroxymethyl)-4-vinylpiperidine-1-carboxylate | C₁₃H₂₃NO₃ | 241.33 | 2.41 | 1.81 | 75 | >97% |
| 4 | (4-vinylpiperidin-2-yl)methanol | C₈H₁₅NO | 141.21 | 1.41 | 1.24 | 88 | >99% |
Logical Workflow of the Synthesis
The overall workflow for the synthesis of the target piperidine derivative from this compound is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis of a substituted piperidine.
Conclusion
This application note provides a representative protocol for the utilization of this compound in the synthesis of substituted piperidines. The described multi-step synthesis, involving protection, activation, intramolecular cyclization, and deprotection, offers a viable route to novel piperidine derivatives. The terminal vinyl group in the final product serves as a handle for further functionalization, enabling the creation of a diverse library of compounds for biological evaluation. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets and research goals.
References
Asymmetric Synthesis Using "1-Aminohex-5-en-3-ol" Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the asymmetric synthesis and potential applications of chiral 1-aminohex-5-en-3-ol derivatives. These compounds are valuable building blocks in organic synthesis, particularly for the preparation of pharmaceuticals and other bioactive molecules due to the prevalence of the amino alcohol motif in such structures.
Applications
Chiral 1,3-amino alcohols and their derivatives are crucial structural motifs in a variety of natural products and active pharmaceutical ingredients. Their utility in asymmetric synthesis is well-established, where they can serve as chiral ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of reactions.
The homoallylic amine moiety within this compound derivatives makes them particularly useful intermediates in the synthesis of alkaloids and other nitrogen-containing natural products. The ability to introduce stereocenters at both the amino and hydroxyl-bearing carbons provides access to a rich diversity of chiral structures.
Potential applications in drug development include the synthesis of:
-
Antiviral agents: The amino alcohol core is present in several antiviral drugs.
-
Anticancer agents: Many cytotoxic natural products and synthetic compounds feature the amino alcohol pharmacophore.
-
Modulators of Sphingosine-1-Phosphate (S1P) Receptors: Chiral amino alcohols are key components of S1P receptor agonists, which have therapeutic potential in autoimmune diseases and other conditions.
Quantitative Data for Asymmetric Synthesis of Amino Alcohols
The following table summarizes representative quantitative data for the asymmetric synthesis of syn-1,2-amino alcohols using a diastereoselective allylic C–H amination approach. While not specific to this compound, this data provides expected ranges for yield and diastereoselectivity for similar substrates.
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | 2-methylhex-5-en-3-yl N-tosylcarbamate | Corresponding oxazolidinone | 50 | 7:1 |
| 2 | Acyclic homoallylic N-tosyl carbamate | Vinyl anti-oxazolidinone | 37-81 | 7:1 to >20:1 |
Data is representative of diastereoselective allylic C-H amination reactions and may not be directly transferable to all substrates.[1]
Experimental Protocols
Protocol 1: Asymmetric Synthesis of N-Tosyl-1-aminohex-5-en-3-ol via Diastereoselective Allylic C–H Amination
This protocol describes a plausible method for the asymmetric synthesis of a protected derivative of this compound based on a palladium-catalyzed diastereoselective allylic C–H amination. This reaction aims to establish the syn relationship between the amino and hydroxyl groups.
Materials:
-
Hex-5-en-3-ol
-
Tosyl isocyanate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phenyl bis-sulfoxide ligand
-
Benzoquinone (BQ)
-
Dichloromethane (DCM), anhydrous
-
Standard work-up and purification reagents
Procedure:
-
Synthesis of the N-Tosyl Carbamate Precursor:
-
To a solution of hex-5-en-3-ol (1.0 equiv) in anhydrous dichloromethane at 0 °C, add tosyl isocyanate (1.1 equiv).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.
-
Concentrate the reaction mixture under reduced pressure. The crude N-tosyl carbamate is typically used in the next step without further purification.
-
-
Diastereoselective Allylic C–H Amination:
-
To a flame-dried flask under an inert atmosphere, add Pd(OAc)₂ (10 mol %) and the phenyl bis-sulfoxide ligand (10 mol %).
-
Add anhydrous dichloromethane, followed by the crude N-tosyl carbamate from the previous step (1.0 equiv) and benzoquinone (2.0 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC for the formation of the oxazolidinone product.
-
Upon completion, dilute the reaction with dichloromethane and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired anti-oxazolidinone.
-
-
Hydrolysis to the Amino Alcohol:
-
The purified oxazolidinone can be hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the free syn-1-aminohex-5-en-3-ol derivative.
-
Visualizations
Proposed Synthetic Workflow for Asymmetric Synthesis of this compound Derivative
Caption: Proposed workflow for the asymmetric synthesis of a this compound derivative.
Disclaimer: The provided protocols are based on literature precedents for similar molecules and should be adapted and optimized for the specific substrate and desired stereoisomer. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes: The Strategic Utility of 1-Aminohex-5-en-3-ol in the Synthesis of Piperidine Alkaloid Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Aminohex-5-en-3-ol is a versatile chiral building block that holds significant potential in the stereoselective synthesis of natural products, particularly piperidine alkaloids. Its inherent functionality—a primary amine, a secondary alcohol, and a terminal alkene—provides multiple handles for strategic chemical transformations. This document outlines a hypothetical, yet plausible, application of (3S)-1-aminohex-5-en-3-ol in the synthesis of a key piperidine intermediate, (2R,4S)-4-hydroxy-2-vinylpiperidine. This intermediate can serve as a cornerstone for the elaboration into more complex alkaloid structures. The protocols detailed below are based on well-established synthetic methodologies for analogous substrates.
Hypothetical Synthetic Pathway: From this compound to a Piperidine Core
The proposed synthetic route leverages the stereochemistry of the starting material to control the formation of a cis-2,4-disubstituted piperidine ring via a key intramolecular aminomercuration-demercuration reaction.
Caption: Proposed synthetic pathway to a chiral piperidine intermediate.
Quantitative Data Summary
The following table summarizes the expected yields and stereoselectivities for the proposed synthetic sequence. The data are extrapolated from analogous transformations reported in the literature on similar substrates.
| Step | Transformation | Reagents and Conditions | Product | Expected Yield (%) | Expected Stereoselectivity (d.r.) |
| 1 | N-Protection | (Boc)₂O, Et₃N, CH₂Cl₂ | N-Boc-(3S)-1-aminohex-5-en-3-ol | >95 | N/A |
| 2 | Intramolecular Cyclization | 1. Hg(OAc)₂, THF, H₂O2. NaBH₄, NaOH | N-Boc-(2R,4S)-4-hydroxy-2-vinylpiperidine | 75-85 | >95:5 (cis:trans) |
| 3 | Deprotection | TFA, CH₂Cl₂ | (2R,4S)-4-hydroxy-2-vinylpiperidine | >90 | N/A |
Detailed Experimental Protocols
Step 1: N-Protection of (3S)-1-Aminohex-5-en-3-ol
Objective: To protect the primary amine of the starting material as a tert-butyloxycarbonyl (Boc) carbamate to prevent its interference in subsequent reactions.
Workflow Diagram:
Caption: Workflow for the N-Boc protection of this compound.
Protocol:
-
To a solution of (3S)-1-aminohex-5-en-3-ol (1.00 g, 8.68 mmol) in dichloromethane (40 mL) is added triethylamine (1.45 mL, 10.4 mmol) at room temperature.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of di-tert-butyl dicarbonate ((Boc)₂O) (2.08 g, 9.55 mmol) in dichloromethane (10 mL) is added dropwise over 15 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (20 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-(3S)-1-aminohex-5-en-3-ol as a colorless oil.
Step 2: Intramolecular Aminomercuration-Demercuration
Objective: To effect the stereoselective intramolecular cyclization of the N-protected amino alcohol to form the desired cis-2,4-disubstituted piperidine ring.
Signaling Pathway Diagram (Logical Flow):
Caption: Logical flow of the aminomercuration-demercuration reaction.
Protocol:
-
To a solution of N-Boc-(3S)-1-aminohex-5-en-3-ol (1.00 g, 4.64 mmol) in a mixture of tetrahydrofuran (THF) and water (3:1, 40 mL) is added mercury(II) acetate (1.63 g, 5.11 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (10 mL) is added, followed by the portion-wise addition of sodium borohydride (0.35 g, 9.28 mmol) in a 3 M aqueous solution of sodium hydroxide (5 mL).
-
The mixture is stirred for an additional 1 hour at room temperature.
-
The reaction is quenched by the addition of saturated aqueous potassium carbonate solution (20 mL), and the mixture is filtered through a pad of Celite.
-
The filtrate is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-(2R,4S)-4-hydroxy-2-vinylpiperidine.
Step 3: Deprotection of the Piperidine Intermediate
Objective: To remove the Boc protecting group to yield the final target compound, the free piperidine base.
Protocol:
-
To a solution of N-Boc-(2R,4S)-4-hydroxy-2-vinylpiperidine (0.50 g, 2.19 mmol) in dichloromethane (10 mL) at 0 °C is added trifluoroacetic acid (TFA) (2 mL).
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in dichloromethane (20 mL) and washed with a 1 M aqueous solution of sodium hydroxide (2 x 10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (2R,4S)-4-hydroxy-2-vinylpiperidine. The product can be further purified by distillation or crystallization of its salt if necessary.
Disclaimer: The synthetic protocols and quantitative data presented herein are hypothetical and based on established chemical principles and literature precedents for similar transformations. Actual experimental results may vary. Appropriate safety precautions should be taken when performing any chemical synthesis.
Application Note: Quantitative Analysis of 1-Aminohex-5-en-3-ol
Abstract
Introduction
1-Aminohex-5-en-3-ol is a chiral allylic amino alcohol of interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical agents. Accurate and precise quantification is essential for reaction monitoring, purity assessment, and stability studies. This document provides detailed experimental protocols for two common analytical techniques suitable for the analysis of this compound.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often employed to improve chromatographic peak shape and thermal stability.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard (IS): Prepare a stock solution of a suitable internal standard (e.g., 1-Aminocyclohexanol) at a concentration of 10 µg/mL.
-
Derivatization: To 100 µL of each standard or sample, add 10 µL of the internal standard solution. Evaporate the solvent under a gentle stream of nitrogen. Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/Splitless, operated in splitless mode.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Quantifier Ion for Derivatized this compound: (Hypothetical m/z)
-
Qualifier Ion(s) for Derivatized this compound: (Hypothetical m/z)
-
Quantifier Ion for Derivatized Internal Standard: (Specific to IS)
-
Data Presentation: GC-MS Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Retention Time (min) | ~12.5 min (Hypothetical) |
Alternative Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
For laboratories without access to GC-MS, HPLC with UV detection can be a viable alternative. As this compound lacks a strong chromophore, derivatization with a UV-active agent is necessary.
Experimental Protocol: HPLC-UV
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Create a series of calibration standards by serial dilution (e.g., 5, 10, 25, 50, 100, 200 µg/mL).
-
Derivatizing Reagent: Prepare a solution of Dansyl Chloride (1.5 mg/mL) in acetonitrile.
-
Buffer: Prepare a 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Derivatization: To 100 µL of each standard or sample, add 200 µL of the Dansyl Chloride solution and 100 µL of the sodium bicarbonate buffer. Vortex and incubate in a water bath at 60°C for 45 minutes. Cool to room temperature. Add 100 µL of a quenching reagent (e.g., 2% methylamine hydrochloride) to remove excess Dansyl Chloride.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent)
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Excitation at 340 nm, Emission at 525 nm (for Dansyl derivatives, using a fluorescence detector is preferred for higher sensitivity) or UV detection at ~254 nm.
Data Presentation: HPLC-UV Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantification (LOQ) | 5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
| Retention Time (min) | ~10.2 min (Hypothetical) |
Visualizations
Caption: GC-MS analytical workflow for this compound.
Caption: HPLC analytical workflow for this compound.
Conclusion
This application note provides two detailed and reliable methods for the quantification of this compound. The GC-MS method is recommended for its high sensitivity and selectivity. The HPLC-UV method serves as a practical alternative. The choice of method will depend on the specific requirements of the analysis and the instrumentation available. Both protocols can be further optimized and validated to meet specific regulatory requirements.
Application Note: Derivatization of 1-Aminohex-5-en-3-ol for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and chemical research, such as 1-Aminohex-5-en-3-ol, possess polar functional groups (amine and hydroxyl groups) that render them non-volatile and prone to thermal degradation at the high temperatures used in GC analysis. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thus improving their chromatographic behavior and detection sensitivity.[1][2] This application note provides detailed protocols for the derivatization of this compound using silylation and acylation techniques for subsequent GC-MS analysis.
Compound of Interest: this compound
This compound is a bifunctional molecule containing a primary amine and a secondary alcohol. These functional groups are susceptible to hydrogen bonding, which decreases the compound's volatility. Derivatization of both the amine and hydroxyl groups is crucial for successful GC-MS analysis.
Derivatization Strategies
Two of the most common and effective derivatization techniques for compounds containing amine and hydroxyl groups are silylation and acylation.[1]
-
Silylation: This method involves the replacement of active hydrogens in the amine and hydroxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][3] Silyl derivatives are generally more volatile and thermally stable.[3] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used.[4][5] MTBSTFA is often preferred for GC-MS applications as it forms TBDMS derivatives that are more stable to hydrolysis than TMS derivatives and provide characteristic mass spectra.[5][6]
-
Acylation: This technique introduces an acyl group into the molecule by reacting the amine and hydroxyl groups with an acylating agent, such as a perfluorinated anhydride or acyl halide.[3][7] The resulting derivatives are stable and highly volatile.[3] The incorporation of fluorine atoms in reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) can significantly enhance the sensitivity of detection, especially with an electron capture detector (ECD).[4][7]
Experimental Protocols
The following are detailed protocols for the silylation and acylation of this compound.
Protocol 1: Silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
This protocol describes the formation of di-TBDMS-1-Aminohex-5-en-3-ol.
Materials:
-
This compound
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[5]
-
Acetonitrile (silylation grade)
-
Pyridine (silylation grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL reaction vial.
-
Add 200 µL of acetonitrile to dissolve the sample. Vortex briefly if necessary.
-
Add 100 µL of MTBSTFA to the vial.
-
Add 50 µL of pyridine, which can act as a catalyst and solvent.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol describes the formation of di-TFA-1-Aminohex-5-en-3-ol.
Materials:
-
This compound
-
Trifluoroacetic Anhydride (TFAA)[7]
-
Ethyl acetate (GC grade)
-
Pyridine (to act as an acid scavenger)[3]
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
-
GC-MS system
Procedure:
-
Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL reaction vial.
-
Add 200 µL of ethyl acetate to dissolve the sample.
-
Add 100 µL of TFAA to the vial.
-
Add 50 µL of pyridine to the mixture.[3]
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.[7]
-
Allow the vial to cool to room temperature.
-
Remove the cap and evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of ethyl acetate.
-
The sample is now ready for injection into the GC-MS system.
Data Presentation
Quantitative analysis of derivatized this compound should be performed using a suitable internal standard. The following table provides a template for summarizing the quantitative data obtained from GC-MS analysis.
| Derivatization Method | Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Linearity (R²) |
| Silylation (MTBSTFA) | di-TBDMS-1-Aminohex-5-en-3-ol | User-determined | User-determined | User-determined | User-determined |
| Acylation (TFAA) | di-TFA-1-Aminohex-5-en-3-ol | User-determined | User-determined | User-determined | User-determined |
Visualizations
The following diagrams illustrate the derivatization reactions and the general experimental workflow.
Caption: Chemical derivatization reactions of this compound.
Caption: General experimental workflow for derivatization.
Discussion
The choice between silylation and acylation will depend on the specific requirements of the analysis.
-
Silylation with MTBSTFA is a robust method that produces stable derivatives, making it well-suited for quantitative analysis. The resulting mass spectra often show a prominent M-57 fragment (loss of a tert-butyl group), which is useful for identification.[5]
-
Acylation with TFAA is advantageous when high sensitivity is required, particularly with an ECD. However, the acidic byproducts of the reaction must be removed prior to analysis to prevent damage to the GC column, adding an extra step to the sample preparation.[3]
It is recommended to optimize the reaction conditions (e.g., temperature, time, and reagent volume) for this compound to achieve the highest derivatization efficiency and reproducibility. The use of a chiral derivatizing agent or a chiral GC column would be necessary for the separation of enantiomers, if required.
Conclusion
The derivatization of this compound through either silylation or acylation is essential for its successful analysis by GC-MS. The protocols provided in this application note offer a reliable starting point for method development. By converting the polar amine and hydroxyl groups into more volatile and thermally stable derivatives, researchers can achieve improved chromatographic separation, peak shape, and detection sensitivity, enabling accurate and reproducible quantification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chromtech.com [chromtech.com]
- 3. gcms.cz [gcms.cz]
- 4. GC Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 1-Aminohex-5-en-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 1-Aminohex-5-en-3-ol, a bifunctional molecule containing both an amine and a hydroxyl group, as well as a terminal alkene. The presence of multiple functional groups requires careful consideration of the purification strategy to achieve high purity while minimizing degradation. The following protocols are based on established methods for the purification of analogous amino alcohols and can be adapted for this specific compound.
Overview of Purification Strategies
The choice of purification method for this compound will depend on the nature of the impurities, the scale of the purification, and the desired final purity. The principal methods applicable to this compound are:
-
Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase.
-
Crystallization: Effective for obtaining highly pure crystalline solids, often by forming a salt of the amino alcohol.
-
Distillation: Suitable for purifying liquids with sufficiently different boiling points from their impurities, typically performed under reduced pressure to prevent thermal decomposition.
Due to the basicity of the amino group and the polarity of the hydroxyl group, special considerations, such as the use of protecting groups or specific chromatographic conditions, may be necessary.
Experimental Protocols
Purification by Column Chromatography
Column chromatography is a primary method for the purification of amino alcohols from reaction mixtures.[1] Both normal-phase and reversed-phase chromatography can be employed, with the choice depending on the polarity of the compound and its impurities.
Protocol 1: Normal-Phase Column Chromatography (Silica Gel)
This method is suitable for separating this compound from less polar impurities. The basicity of the amino group can lead to tailing on silica gel. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol
-
Basic modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Developing chamber
-
Visualization agent (e.g., ninhydrin stain for primary amines)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Dichloromethane:Methanol).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient is from 100% Dichloromethane to a mixture of Dichloromethane and Methanol. Add 0.1-1% of TEA or NH₄OH to the eluent to prevent peak tailing.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Analysis: Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots using a ninhydrin stain.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Purification by Crystallization
Crystallization is an effective method for obtaining highly pure this compound, particularly if the product is a solid at room temperature or forms a stable crystalline salt.
Protocol 2: Crystallization via Salt Formation
This protocol involves the formation of a salt (e.g., hydrochloride or oxalate) which often has better crystallization properties than the free base.
Materials:
-
Crude this compound
-
Acid (e.g., Hydrochloric acid, Oxalic acid)
-
Solvents: Water, Ethanol, Methanol, Isopropanol[2]
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable solvent such as water or a water-alcohol mixture.[2]
-
Salt Formation: Stoichiometrically add an acid (e.g., a solution of HCl in ethanol or an aqueous solution of oxalic acid) to the solution while stirring.[2]
-
Crystallization: Cool the solution slowly to induce crystallization. If no crystals form, try adding a co-solvent (e.g., a less polar solvent like isopropanol) or scratching the inside of the flask.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
-
Liberation of Free Base (Optional): To recover the free amino alcohol, dissolve the salt in water and add a base (e.g., NaOH or NaHCO₃) until the solution is alkaline. Extract the free base with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Purification by Distillation
If this compound is a liquid with sufficient thermal stability, vacuum distillation can be an effective purification method.
Protocol 3: Vacuum Distillation
Materials:
-
Crude this compound
-
Distillation apparatus (round bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Place the crude this compound in the round bottom flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure.
-
Discontinuation: Stop the distillation when the temperature starts to rise or drop, or when only a small amount of residue remains.
Data Presentation
The following table summarizes typical conditions and expected outcomes for the purification of amino alcohols, which can be used as a starting point for optimizing the purification of this compound.
| Purification Method | Stationary/Mobile Phase or Solvent System | Key Parameters | Expected Purity | Typical Yield | Reference |
| Normal-Phase Column Chromatography | Silica gel; Dichloromethane/Methanol gradient with 0.5% NH₄OH | Gradient profile, flow rate | >95% | 60-90% | [1][3] |
| Crystallization (as Hydrochloride Salt) | Water/Ethanol | Temperature, cooling rate, pH | >99% | 50-80% | [2] |
| Vacuum Distillation | N/A | Pressure, temperature | >98% | 70-95% | [4][5] |
Mandatory Visualizations
General Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound, starting from a crude reaction mixture.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 3. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Aminohex-5-en-3-ol
Welcome to the technical support center for the synthesis of 1-Aminohex-5-en-3-ol. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and purification of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields can stem from several factors depending on your synthetic route. Here are some common culprits:
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Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ensure your starting materials are pure and dry, as contaminants can inhibit the reaction.
-
Verify the reaction temperature and time are optimal for the chosen synthetic pathway.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Analyze the crude reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any major byproducts.
-
Refer to the table of common impurities below to understand potential side reactions associated with your synthetic route.
-
-
-
Product Loss During Workup/Purification: The product may be lost during extraction, washing, or purification steps.
-
Troubleshooting:
-
Check the pH of the aqueous layer during extraction to ensure the amino alcohol is in its free base form and partitioned into the organic layer.
-
If using column chromatography, ensure the silica gel is not too acidic, which can lead to product degradation or retention on the column. Consider using deactivated silica gel.
-
-
Q2: I am observing an unexpected spot on my TLC plate after the reaction. How can I identify this impurity?
A2: An unexpected spot on the TLC plate indicates the presence of an impurity. To identify it, you can:
-
Co-spotting: Spot your crude reaction mixture, your starting materials, and a co-spot (a mixture of the crude and starting material) on the same TLC plate. If the unknown spot has the same Rf value as a starting material, it is likely unreacted starting material.
-
Spectroscopic Analysis: Isolate the impurity using preparative TLC or column chromatography and analyze it using NMR, MS, and Infrared (IR) spectroscopy to elucidate its structure.
-
Consult the Impurity Table: Refer to the table below for a list of potential impurities based on common synthetic routes.
Q3: My purified product is a yellow oil, but I expected a colorless liquid. What could be the cause?
A3: A yellow coloration often indicates the presence of trace impurities, which could be byproducts from the reaction or degradation products.
-
Troubleshooting:
-
Re-purification: Attempt to re-purify the product using column chromatography with a different solvent system or by distillation under reduced pressure.
-
Charcoal Treatment: Dissolving the product in a suitable solvent and stirring with activated charcoal can sometimes remove colored impurities. Filter the charcoal and remove the solvent.
-
Check for Oxidation: The product may be susceptible to air oxidation. Ensure it is stored under an inert atmosphere (e.g., nitrogen or argon).
-
Q4: How can I remove unreacted starting materials from my final product?
A4: The method for removing unreacted starting materials depends on their chemical properties:
-
Aldehyde/Ketone Starting Materials: These can often be removed by forming a bisulfite adduct. Wash the organic solution of the crude product with a saturated aqueous solution of sodium bisulfite.
-
Amine Starting Materials: Acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a dilute acid solution to remove the basic amine starting material into the aqueous layer. Neutralize the organic layer before proceeding.
-
Chromatography: Flash column chromatography is a general and effective method for separating the product from starting materials with different polarities.
Table of Potential Impurities in this compound Synthesis
| Impurity Name | Potential Source (Hypothetical Synthetic Route) | Analytical Method for Detection |
| Unreacted 4-Amino-1-butene | Grignard reaction of vinylmagnesium bromide with 4-aminobutanal. | GC-MS, ¹H NMR |
| Unreacted Vinylmagnesium Bromide | Grignard reaction of vinylmagnesium bromide with 4-aminobutanal. | Quenched as ethylene, detectable by headspace GC-MS. |
| 1,5-Hexadien-3-ol | Dimerization of vinylmagnesium bromide or reaction with trace oxygen. | GC-MS, ¹H NMR |
| Over-reduced product (1-Aminohexan-3-ol) | Reduction of a corresponding nitroalkene or ketone precursor. | GC-MS, ¹H NMR |
| Di-allylated amine | If the amino group is not protected during certain synthetic steps. | LC-MS, ¹H NMR |
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Objective: To separate and identify volatile impurities in the crude or purified product.
-
Methodology:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the sample solution into the GC-MS instrument.
-
GC Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
-
Analyze the resulting chromatogram to identify peaks corresponding to impurities. Compare the mass spectra of these peaks with a spectral library (e.g., NIST) for identification.
-
2. ¹H NMR Spectroscopy for Structural Elucidation
-
Objective: To identify the structure of the product and any major impurities.
-
Methodology:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and analyze the chemical shifts and coupling constants to identify the structures present in the sample. Look for characteristic signals of expected impurities.
-
Visualizations
Caption: Troubleshooting workflow for impurity identification and resolution.
Caption: Potential impurities from hypothetical synthetic routes.
Technical Support Center: Synthesis of 1-Aminohex-5-en-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Aminohex-5-en-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: Two primary retrosynthetic pathways are commonly considered for the synthesis of this compound:
-
Route A: Reduction of an α,β-unsaturated ketone. This involves the synthesis of 1-Aminohex-5-en-3-one, followed by the selective reduction of the ketone functionality.
-
Route B: Ring-opening of an epoxide. This route starts with the epoxidation of a suitable hexene derivative, followed by the nucleophilic attack of an amine or ammonia to open the epoxide ring.
Q2: What are the main challenges associated with the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
-
Side Reactions: Competing reactions can lead to the formation of undesired byproducts, reducing the overall yield and complicating purification.
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Regioselectivity: In the epoxide ring-opening route, controlling the position of the amine and hydroxyl groups is crucial.
-
Stereoselectivity: If a specific stereoisomer is desired, controlling the stereochemistry of the alcohol and the amine-bearing carbon can be challenging.
-
Purification: The polar nature of the amino alcohol can make separation from reagents and byproducts difficult.
Q3: Are there alternative methods for introducing the amine group?
A3: Yes, other methods can be employed, such as the Gabriel synthesis. This involves the reaction of a suitable halo-alcohol precursor with potassium phthalimide, followed by hydrazinolysis to release the primary amine. However, this method is generally limited to primary halides and the work-up can be challenging.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.
Route A: Reduction of 1-Aminohex-5-en-3-one
Issue 1: Low yield of the desired this compound and formation of a saturated amino alcohol.
-
Potential Cause: 1,4-conjugate addition (Michael addition) of the hydride to the carbon-carbon double bond of the enone, leading to the formation of 1-aminohexan-3-ol. This is a common side reaction when reducing α,β-unsaturated ketones.[3][4]
-
Recommended Solutions:
-
Choice of Reducing Agent: Employ a sterically hindered or a more chemoselective reducing agent that favors 1,2-reduction of the carbonyl group over 1,4-reduction.
-
Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for 1,2-reduction.
-
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Reducing Agent | Sodium Borohydride (NaBH4) | Luche Reduction (NaBH4, CeCl3) | Increased 1,2-selectivity |
| Temperature | Room Temperature | -78 °C | Increased 1,2-selectivity |
Issue 2: Formation of diastereomeric mixtures.
-
Potential Cause: The reduction of the ketone can lead to the formation of two diastereomers if the molecule contains another stereocenter or if the reduction itself is not stereoselective.
-
Recommended Solutions:
-
Chiral Reducing Agents: Utilize a stereoselective reducing agent to favor the formation of one diastereomer.
-
Chromatographic Separation: If a mixture is formed, purification by column chromatography may be necessary to separate the diastereomers.
-
Route B: Ring-Opening of 1,2-Epoxy-5-hexene
Issue 1: Formation of a regioisomeric amino alcohol (2-aminohex-5-en-1-ol).
-
Potential Cause: The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions. Under acidic conditions, the nucleophile (ammonia or amine) may preferentially attack the more substituted carbon atom of the epoxide. Under basic or neutral conditions, attack at the less substituted carbon is generally favored.[5][6][7][8][9]
-
Recommended Solutions:
-
Control of pH: Employ basic or neutral reaction conditions to favor the formation of the desired this compound.
-
Choice of Nucleophile: The nature of the amine nucleophile can also influence regioselectivity.
-
| Condition | Nucleophilic Attack Site | Major Product |
| Acidic (e.g., NH4Cl) | More substituted carbon | 2-Aminohex-5-en-1-ol |
| Basic/Neutral (e.g., aq. NH3) | Less substituted carbon | This compound |
Issue 2: Low reaction conversion.
-
Potential Cause: Epoxide ring-opening with ammonia can be slow.
-
Recommended Solutions:
-
Increased Temperature and Pressure: Performing the reaction in a sealed tube or an autoclave at elevated temperatures can increase the reaction rate.
-
Use of a Catalyst: Lewis acids can be used to activate the epoxide, but care must be taken as this can affect regioselectivity.
-
General Purification Challenges
Issue: Difficulty in isolating the product by column chromatography.
-
Potential Cause: The high polarity of the amino alcohol can lead to streaking and poor separation on silica gel.
-
Recommended Solutions:
-
Modified Eluent: Add a small percentage of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent to reduce tailing.
-
Alternative Stationary Phases: Consider using alumina or reverse-phase silica gel for chromatography.[10][11]
-
Salt Formation and Recrystallization: Convert the amino alcohol to a salt (e.g., hydrochloride or oxalate) which may be more amenable to purification by recrystallization. The free base can then be regenerated.[12]
-
Visualizing Reaction Pathways and Troubleshooting
Synthetic Pathways for this compound
Caption: Synthetic routes to this compound and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Experimental Protocols
General Procedure for Reduction of an α,β-Unsaturated Ketone (Luche Reduction Adaptation)
-
Setup: To a stirred solution of the 1-aminohex-5-en-3-one (1.0 eq) in methanol at -78 °C (dry ice/acetone bath), add cerium(III) chloride heptahydrate (1.1 eq).
-
Reduction: After stirring for 15 minutes, add sodium borohydride (1.1 eq) portion-wise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Epoxide Ring-Opening with Aqueous Ammonia
-
Setup: In a sealed pressure tube, dissolve 1,2-epoxy-5-hexene (1.0 eq) in a mixture of isopropyl alcohol and concentrated aqueous ammonia (e.g., 1:1 v/v).
-
Reaction: Heat the mixture at a temperature between 60-100 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Extraction: Dissolve the residue in water and extract with an appropriate organic solvent to remove any unreacted starting material. The aqueous layer contains the amino alcohol.
-
Isolation: The product can be isolated from the aqueous layer by lyophilization or by extraction after basifying the solution and saturating with NaCl. Further purification may be required.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ring-Opening Reactions of Epoxides: A Comprehensive Guide [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chemicalforums.com [chemicalforums.com]
- 11. reddit.com [reddit.com]
- 12. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
Optimization of reaction conditions for "1-Aminohex-5-en-3-ol" yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Aminohex-5-en-3-ol. The primary synthetic route discussed involves the Grignard reaction between allylmagnesium bromide and 3-aminopropanal. Given the specific challenges associated with reactions involving amino aldehydes, this guide offers insights into optimizing reaction conditions to maximize the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound can be achieved via the nucleophilic addition of allylmagnesium bromide (a Grignard reagent) to 3-aminopropanal. The reaction is typically followed by an aqueous workup to protonate the resulting alkoxide.
Reaction Scheme:
-
Step 1: Grignard Reagent Formation: CH₂=CHCH₂Br + Mg → CH₂=CHCH₂MgBr (in dry ether)
-
Step 2: Grignard Reaction: CH₂=CHCH₂MgBr + H₂NCH₂CH₂CHO → H₂NCH₂CH₂CH(OMgBr)CH₂CH=CH₂
-
Step 3: Workup: H₂NCH₂CH₂CH(OMgBr)CH₂CH=CH₂ + H₂O → H₂NCH₂CH₂CH(OH)CH₂CH=CH₂ + Mg(OH)Br
Q2: What are the most common side reactions to be aware of?
The primary side reactions include:
-
Enolization of the aldehyde: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate and quenching the Grignard reagent.
-
Reaction with the amine proton: The Grignard reagent is a strong base and can react with the acidic proton of the amino group, consuming the reagent. To mitigate this, a protecting group for the amine may be necessary.
-
Wurtz coupling: During the formation of the Grignard reagent, coupling of two allyl bromide molecules can occur, forming 1,5-hexadiene.
Q3: How can I minimize the formation of byproducts?
To minimize byproducts:
-
Use a protecting group for the amine: Protecting the amino group (e.g., as a silyl amine or a carbamate) will prevent the Grignard reagent from being consumed.
-
Control the temperature: The Grignard reaction should be carried out at low temperatures (e.g., -78 °C to 0 °C) to favor the nucleophilic addition over enolization.
-
Slow addition of the Grignard reagent: Adding the Grignard reagent dropwise to the aldehyde solution can help to maintain a low concentration of the Grignard reagent and reduce side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive Grignard reagent. | 1. Ensure all glassware is flame-dried and the reaction is under an inert atmosphere (N₂ or Ar). Use fresh, dry ether. Test the Grignard reagent concentration before use (e.g., by titration). |
| 2. Impure or wet starting materials (aldehyde or solvent). | 2. Purify the aldehyde before use. Ensure all solvents are anhydrous. | |
| 3. Significant enolization of the aldehyde. | 3. Perform the reaction at a lower temperature (-78 °C). Add the Grignard reagent slowly to the aldehyde solution. | |
| 4. Reaction of the Grignard reagent with the unprotected amine. | 4. Protect the amino group of 3-aminopropanal before the Grignard reaction. | |
| Formation of a significant amount of 1,5-hexadiene | Wurtz coupling during Grignard reagent formation. | Maintain a low reaction temperature during the formation of allylmagnesium bromide. Add the allyl bromide slowly to the magnesium turnings. |
| Complex product mixture observed by NMR/GC-MS | 1. Multiple side reactions occurring. | 1. Implement all the solutions for low yield. Consider using a different solvent or a more sterically hindered protecting group for the amine to influence the reaction pathway. |
| 2. Decomposition of the starting material or product. | 2. Ensure the workup is performed at a low temperature and is not overly acidic or basic. Purify the product promptly after the reaction. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes hypothetical data for the optimization of the this compound synthesis. This data is for illustrative purposes to guide experimental design.
| Entry | Protecting Group (PG) | Temperature (°C) | Solvent | Yield (%) |
| 1 | None | 25 | THF | < 5 |
| 2 | None | 0 | THF | 15 |
| 3 | Boc | 0 | THF | 65 |
| 4 | Boc | -78 | THF | 85 |
| 5 | Boc | -78 | Et₂O | 80 |
| 6 | TBDMS | -78 | THF | 90 |
Experimental Protocols
Preparation of Allylmagnesium Bromide (Grignard Reagent)
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.
-
Maintain a gentle reflux by controlling the rate of addition and, if necessary, by gentle heating.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey solution is the Grignard reagent.
Synthesis of N-Boc-3-aminopropanal (Protected Aldehyde)
-
Dissolve 3-aminopropanol in a suitable solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).
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Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with aqueous acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The resulting N-Boc-3-aminopropanol is then oxidized to the aldehyde using a mild oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation).
Grignard Reaction for 1-(Boc-amino)hex-5-en-3-ol
-
Dissolve the N-Boc-3-aminopropanal in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared allylmagnesium bromide solution via syringe.
-
Stir the reaction at -78 °C for the specified time.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Deprotection of the Boc Group
-
Dissolve the purified 1-(Boc-amino)hex-5-en-3-ol in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid in vacuo to yield the desired this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Improving the enantiomeric excess of "1-Aminohex-5-en-3-ol"
Technical Support Center: 1-Aminohex-5-en-3-ol
Welcome to the technical support center for the chiral synthesis and resolution of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for obtaining enantiomerically enriched this compound?
A1: The two main strategies are direct asymmetric synthesis and the resolution of a racemic mixture. The most common resolution technique is Enzymatic Kinetic Resolution (EKR), where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Dynamic Kinetic Resolution (DKR) is an advanced version that can theoretically convert 100% of the starting material into a single enantiomer product.[1][2]
Q2: My enzymatic kinetic resolution is resulting in low enantiomeric excess (<90% ee) for the product. What are the likely causes?
A2: Low ee in the product of a kinetic resolution is often due to a low selectivity factor (often denoted as 's' or 'E') of the enzyme under the chosen reaction conditions.[3][4] To obtain high ee for the product, a very high selectivity factor (s > 50) is generally required.[5] Factors that influence selectivity include the choice of enzyme, solvent, acyl donor, and temperature. It is also important to note that the ee of the product can decrease as the reaction progresses and conversion increases.[6]
Q3: How can I improve the yield of my desired enantiomer in a kinetic resolution?
A3: A standard kinetic resolution is limited to a maximum theoretical yield of 50% for each of the resolved components (the acylated product and the unreacted starting material).[1] To overcome this, a Dynamic Kinetic Resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product.[2]
Q4: Which analytical techniques are suitable for determining the enantiomeric excess of this compound?
A4: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for determining the ee of amino alcohols.[7][8] Polysaccharide-based CSPs are often effective for separating the enantiomers of amino alcohols and related compounds.[9] In some cases, derivatization of the amino and/or alcohol group may be required to improve chromatographic resolution and detection sensitivity.[8][10]
Troubleshooting Guide: Low Enantiomeric Excess in Enzymatic Resolution
This guide addresses the common issue of obtaining suboptimal ee during the enzymatic kinetic resolution of (rac)-1-Aminohex-5-en-3-ol.
Troubleshooting Workflow
Caption: Troubleshooting logic for addressing low enantiomeric excess.
Data Presentation: Optimization of Enzymatic Resolution
The following table summarizes hypothetical results from an optimization study for the kinetic resolution of (rac)-1-Aminohex-5-en-3-ol using lipase-catalyzed acylation.
| Entry | Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) |
| 1 | Novozym 435 (CALB) | Vinyl acetate | Toluene | 40 | 24 | 48 | 91 |
| 2 | Novozym 435 (CALB) | Vinyl acetate | Hexane | 40 | 24 | 42 | 88 |
| 3 | Novozym 435 (CALB) | Vinyl acetate | MTBE | 40 | 24 | 50 | 95 |
| 4 | Novozym 435 (CALB) | Isopropenyl acetate | MTBE | 40 | 18 | 51 | 97 |
| 5 | Amano Lipase PS-D | Isopropenyl acetate | MTBE | 40 | 24 | 46 | 85 |
| 6 | Novozym 435 (CALB) | Isopropenyl acetate | MTBE | 30 | 24 | 50 | >99 |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (rac)-1-Aminohex-5-en-3-ol
This protocol describes a general procedure for the lipase-catalyzed kinetic resolution of racemic this compound via acylation.
Materials:
-
(rac)-1-Aminohex-5-en-3-ol (1.0 equiv)
-
Immobilized Lipase (e.g., Novozym 435, 20 mg/mmol substrate)
-
Acyl Donor (e.g., Isopropenyl acetate, 0.6 equiv)
-
Anhydrous Solvent (e.g., Methyl tert-butyl ether (MTBE), 0.2 M)
-
Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add (rac)-1-Aminohex-5-en-3-ol and anhydrous MTBE.
-
Stir the solution until the substrate is fully dissolved.
-
Add the immobilized lipase (Novozym 435) to the solution.
-
Add the acyl donor (Isopropenyl acetate) to begin the reaction.
-
Stir the reaction mixture at a constant temperature (e.g., 30°C).
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Once the desired conversion is reached (typically ~50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting product (acylated amino alcohol) from the unreacted starting material using column chromatography.
Experimental Workflow Diagram
Caption: Workflow for enzymatic resolution, purification, and analysis.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. scas.co.jp [scas.co.jp]
- 10. researchgate.net [researchgate.net]
"1-Aminohex-5-en-3-ol" degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Aminohex-5-en-3-ol. The information provided is based on the chemical properties of its functional groups: a primary amine, a secondary allylic alcohol, and a terminal alkene.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and how do they influence its stability?
A1: this compound possesses three key functional groups: a primary amine (-NH2), a secondary allylic alcohol (-OH), and a terminal alkene (C=C). The primary amine is susceptible to oxidation, which can lead to the formation of imines, aldehydes, or ammonia.[1][2] The secondary allylic alcohol is also prone to oxidation, potentially yielding an α,β-unsaturated ketone.[3][4] The terminal alkene is the least stable type of alkene and can undergo various reactions, including oxidation and isomerization.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored at low temperatures (2-8 °C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to avoid exposure to air and moisture.
Q3: I've observed a yellowing of my this compound sample over time. What could be the cause?
A3: Discoloration, such as yellowing, is a common indicator of degradation, particularly oxidation. The formation of conjugated systems, such as α,β-unsaturated ketones from the oxidation of the allylic alcohol, or imines from the oxidation of the amine, can lead to the absorption of visible light, resulting in a colored appearance.
Q4: Can I use this compound in acidic or basic solutions?
A4: Extreme pH conditions should be avoided. In acidic solutions, the primary amine will be protonated, which can inhibit some degradation pathways but may promote others, such as acid-catalyzed elimination of the alcohol to form a diene. In basic solutions, the deprotonation of the alcohol can facilitate certain oxidation reactions. It is recommended to maintain the pH near neutral for optimal stability.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Loss of Purity/Appearance of New Peaks in HPLC/GC-MS | Oxidation of the amine or alcohol, isomerization of the alkene, or polymerization. | 1. Confirm the identity of impurities by mass spectrometry. 2. Review storage and handling procedures to ensure exclusion of air and light. 3. Consider the use of antioxidants. 4. Check the pH of your solution and buffer if necessary. |
| Inconsistent Reaction Yields | Degradation of the starting material. | 1. Use freshly opened or properly stored this compound. 2. Re-analyze the purity of the starting material before use. 3. Degas solvents to remove dissolved oxygen. |
| Sample Solidification or Increased Viscosity | Polymerization of the alkene or formation of high molecular weight degradation products. | 1. Avoid prolonged exposure to heat and light. 2. If polymerization is suspected, consider adding a radical inhibitor. |
Degradation Pathways
The degradation of this compound can proceed through several pathways, primarily involving its three reactive functional groups.
Caption: Potential degradation pathways of this compound.
Prevention Strategies
A multi-faceted approach is necessary to prevent the degradation of this compound, focusing on controlling the environmental factors that initiate and propagate degradation reactions.
Caption: Key strategies for preventing the degradation of this compound.
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
Quantitative Data
Due to the lack of specific degradation kinetic data for this compound in the public domain, the following table provides a qualitative summary of the expected stability of its functional groups under different conditions.
| Condition | Primary Amine | Secondary Allylic Alcohol | Terminal Alkene |
| Acidic (pH < 4) | Relatively Stable (protonated) | Prone to elimination/rearrangement | Relatively Stable |
| Neutral (pH 6-8) | Moderately Stable | Moderately Stable | Moderately Stable |
| Basic (pH > 10) | Prone to oxidation | Prone to oxidation | Relatively Stable |
| Oxidizing Agents | Highly Unstable | Highly Unstable | Unstable |
| Heat (> 40°C) | Degradation rate increases | Degradation rate increases | Prone to polymerization |
| UV Light | Can promote radical reactions | Can promote radical reactions | Can promote polymerization |
| Inert Atmosphere | Stable | Stable | Stable |
Disclaimer: The information provided in this technical support center is based on general chemical principles and data from analogous compounds. Specific stability studies should be conducted on this compound to determine its precise degradation profile.
References
- 1. Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allyl alcohol liver injury: suppression by ethanol and relation to transient glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting "1-Aminohex-5-en-3-ol" purification by chromatography
This guide provides troubleshooting advice and frequently asked questions for the chromatographic purification of 1-Aminohex-5-en-3-ol and similar amino alcohols. These molecules can present unique challenges due to the presence of a basic primary amine, a polar alcohol, and an alkene functional group.
Frequently Asked Questions (FAQs)
Q1: Why is my compound streaking or tailing on the silica gel TLC plate?
A1: Severe streaking or tailing of amine-containing compounds on silica gel is a common issue. It is primarily caused by a strong acid-base interaction between the basic amine group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction can lead to poor separation, broad peaks, and potential loss of the compound on the column.
Q2: My compound is not showing up under the UV lamp. How can I visualize it on a TLC plate?
A2: this compound lacks a sufficient chromophore to be visible under a standard 254 nm UV lamp.[3][4] You must use a chemical stain for visualization. Effective stains for this compound include:
-
Potassium Permanganate (KMnO₄): This stain reacts with the alkene and alcohol groups, appearing as yellow-brown spots on a purple background.[3][4][5]
-
Ninhydrin: This is a highly specific stain for primary amines, which typically develops as a purple or pink spot upon heating.[4][6][7]
-
p-Anisaldehyde or Phosphomolybdic Acid (PMA): These are excellent general-purpose stains that are sensitive to the alcohol functional group.[3][5][6][7]
Q3: My compound seems to be decomposing on the silica gel column. What are my options?
A3: The acidic nature of silica gel can cause the degradation of sensitive compounds.[8] If you suspect decomposition, you should first confirm it by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it to see if new spots have appeared. To mitigate decomposition, you can either "deactivate" the silica by adding a competing base like triethylamine to the mobile phase or switch to a more inert stationary phase like basic alumina or amine-functionalized silica.[1][2][8]
Q4: I can't find a good solvent system. My compound either stays at the baseline or shoots to the solvent front. What should I do?
A4: This indicates a large polarity mismatch between your compound and the eluent. If the compound stays at the baseline (Rf ≈ 0), your eluent is not polar enough. If it moves with the solvent front (Rf ≈ 1), the eluent is too polar.[7] For polar compounds like amino alcohols, common solvent systems include mixtures of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Start with a polar system like 10% Methanol in Dichloromethane (DCM) and adjust the ratio. Adding a small amount of triethylamine (0.1-2%) can also improve chromatography by reducing tailing.[7]
Troubleshooting Guide
Problem 1: Poor Spot Shape on TLC (Tailing/Streaking)
| Possible Cause | Solution |
| Acid-Base Interaction | The basic amine is strongly interacting with acidic silica gel.[1][2] |
| Overloaded Sample | The initial spot on the TLC plate is too concentrated. |
| Incorrect Mobile Phase | The solvent system is not suitable for the analyte. |
Recommended Action:
-
Add a Mobile Phase Modifier: Incorporate a small amount of a competing base into your eluent system. Common choices include 0.5-2% triethylamine (TEA) or 1-10% ammonia in methanol, which is then used as the polar component of the mobile phase.[1][7] This neutralizes the acidic sites on the silica, leading to more symmetrical spots.
-
Dilute the Sample: Prepare a more dilute solution of your crude material for TLC analysis to avoid overloading.[7]
-
Change Stationary Phase: If modifiers are ineffective, consider using amine-functionalized silica TLC plates or basic alumina plates for screening.[1][2]
Caption: Diagram of amine interaction with silica and the effect of a basic modifier.
Problem 2: Compound Does Not Elute from the Column
| Possible Cause | Solution |
| Irreversible Adsorption | The compound is too polar and has bound irreversibly to the silica gel.[8] |
| Decomposition | The compound has degraded on the column.[8] |
| Insufficiently Polar Eluent | The mobile phase is not strong enough to move the compound. |
Recommended Action:
-
Test Stability: First, perform a 2D TLC to check for on-plate decomposition.[8]
-
Increase Eluent Polarity: If the compound is stable, gradually increase the polarity of the mobile phase. A common "flush" solvent for highly polar compounds is 10-20% methanol in DCM with 1% triethylamine.
-
Switch to a Different System: For very polar amines, normal-phase chromatography on silica may not be suitable. Consider the following alternatives:
-
Amine-functionalized Silica: This stationary phase masks the acidic silanols and is designed for purifying basic compounds.[2]
-
Reversed-Phase (C18) Chromatography: This technique is excellent for polar compounds. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[9]
-
Caption: Decision tree for selecting a suitable chromatography method.
Data Summary Tables
Table 1: TLC Visualization Stains
| Stain | Preparation | Procedure | Target Functional Groups & Appearance |
| Potassium Permanganate | 3g KMnO₄, 10g K₂CO₃ in 300mL water.[4] | Dip plate in stain, then gently heat with a heat gun. | Alkenes, Alcohols (oxidizable groups). Appears as yellow/brown spots on a purple/pink background.[4][5] |
| Ninhydrin | 1.5g ninhydrin, 3mL acetic acid in 100mL n-butanol.[6][7] | Dip plate in stain, then heat carefully until color develops. | Primary amines. Appears as pink, purple, or blue spots.[4][6] |
| Phosphomolybdic Acid (PMA) | 10g phosphomolybdic acid in 100mL absolute ethanol.[5][7] | Dip plate in stain, then heat strongly with a heat gun. | Universal stain, good for alcohols. Appears as green or blue spots on a yellow/green background.[3][7] |
| p-Anisaldehyde | 5mL p-anisaldehyde, 7mL conc. H₂SO₄, 2mL acetic acid in 185mL ethanol.[6] | Dip plate in stain and heat. | Alcohols, amines. Develops a variety of colors.[3][6] |
Table 2: Stationary Phase Selection Guide
| Stationary Phase | Primary Use Case | Advantages | Disadvantages |
| Silica Gel | General purpose normal-phase chromatography. | Inexpensive, widely available, good for many separations. | Acidic surface causes tailing/degradation of basic compounds like amines.[1][2] |
| Amine-functionalized Silica | Purification of basic compounds (amines). | Masks acidic silanol groups, eliminating tailing and improving recovery.[2] | More expensive than standard silica. |
| Basic Alumina | Purification of basic and acid-sensitive compounds. | Basic surface prevents interactions with amines.[1] | Can have lower resolution than silica; activity can vary. |
| C18 (Reversed-Phase) | Purification of polar compounds. | Excellent for highly polar molecules that do not retain well on silica.[9] | Requires aqueous mobile phases which can be difficult to remove; may be less intuitive for chemists trained on normal-phase. |
Experimental Protocols
Protocol 1: TLC Analysis with Mobile Phase Modifier
-
Prepare Eluent: Prepare a stock solution of your chosen mobile phase (e.g., 90:10 DCM:Methanol). Create a second solution by adding 1% triethylamine (TEA) by volume (e.g., 100 µL of TEA into 10 mL of eluent).
-
Spot TLC Plate: Dissolve your crude sample in a minimal amount of solvent (e.g., methanol or DCM). Using a capillary tube, spot the sample onto the baseline of two separate silica gel TLC plates.
-
Develop Plates: Place one plate in a chamber containing the unmodified eluent and the second plate in a chamber with the TEA-modified eluent. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots using an appropriate stain (e.g., KMnO₄ or Ninhydrin) as described in Table 1.
-
Analyze: Compare the two plates. The plate developed with the TEA-modified eluent should show significantly reduced tailing and a more reliable Rf value for use in scaling up to column chromatography.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Select Solvent System: Based on TLC analysis (Protocol 1), choose a solvent system that gives your target compound an Rf of 0.2-0.4 and includes ~1% TEA.
-
Pack Column: Dry or slurry pack a flash chromatography column with silica gel using your non-polar solvent (e.g., Hexane or DCM). Do not let the silica run dry.
-
Equilibrate: Equilibrate the column by passing 2-3 column volumes of your starting eluent (including TEA) through the silica until the baseline is stable.
-
Load Sample: Dissolve the crude material in a minimum amount of the mobile phase or DCM. For better resolution, pre-adsorb the crude material onto a small amount of silica gel, dry it to a free-flowing powder, and load it onto the top of the column bed.
-
Elute: Begin elution with your chosen solvent system. Collect fractions and monitor them by TLC. You can increase the polarity of the eluent gradually (gradient elution) to speed up the elution of your compound after impurities have been washed off.
-
Isolate: Combine the pure fractions, and remove the solvent under reduced pressure. Note that removing the high-boiling point TEA may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. TLC stains [reachdevices.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. teledyneisco.com [teledyneisco.com]
Technical Support Center: Resolution of Racemic 1-Aminohex-5-en-3-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the resolution of racemic mixtures of 1-Aminohex-5-en-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving racemic this compound?
The most common and effective methods for resolving racemic this compound, a chiral allylic amino alcohol, are:
-
Enzymatic Kinetic Resolution (EKR): Utilizes enzymes, typically lipases, to selectively acylate one enantiomer, allowing for separation of the acylated product from the unreacted enantiomer.
-
Diastereomeric Salt Crystallization: A classical method that involves reacting the racemic amine with a chiral acid to form diastereomeric salts with different solubilities, enabling separation through fractional crystallization.[1][2]
-
Chiral High-Performance Liquid Chromatography (HPLC): A chromatographic technique that uses a chiral stationary phase (CSP) to separate the enantiomers, suitable for both analytical and preparative scale separations.[3]
Q2: Which method is best suited for my needs?
The choice of method depends on the scale of the resolution, the desired purity, and available resources.
-
For large-scale industrial production, diastereomeric salt crystallization is often preferred due to its scalability and cost-effectiveness.[1]
-
For laboratory-scale synthesis requiring high enantiopurity, enzymatic kinetic resolution and preparative chiral HPLC are excellent choices. EKR can be highly selective, while chiral HPLC can provide very high enantiomeric excess (>99% ee).[3]
-
For analytical purposes to determine the enantiomeric composition of a mixture, analytical chiral HPLC is the standard method.
Q3: Can I achieve a yield greater than 50% for one enantiomer?
Yes, while a standard kinetic resolution has a theoretical maximum yield of 50% for each enantiomer, a technique called Dynamic Kinetic Resolution (DKR) can overcome this limitation.[4] DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, potentially converting the entire racemic mixture into a single desired enantiomer with a theoretical yield of 100%.[4][5] This is often achieved using a combination of a lipase and a metal catalyst, such as a ruthenium complex.[5]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the resolution of this compound.
Enzymatic Kinetic Resolution (EKR)
Issue: Low or no conversion.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Ensure the enzyme is from a reliable supplier and has been stored correctly. - Perform a small-scale test with a known substrate to confirm enzyme activity. |
| Inappropriate Solvent | - The enzyme activity is highly dependent on the solvent. Test a range of non-polar organic solvents like toluene, hexane, or MTBE. |
| Incorrect Temperature | - Optimize the reaction temperature. While lipases are often robust, their activity and selectivity can be temperature-dependent. A common starting point is 30-50°C.[6] |
| Water Content | - The water content in the reaction medium is critical for lipase activity. The enzyme requires a thin layer of water for its function, but excess water can lead to hydrolysis of the acylating agent and the product. Consider adding a small amount of water or using a hydrated salt. |
| Incorrect Acyl Donor | - The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can significantly impact the reaction rate and enantioselectivity. Screen different acyl donors. |
Issue: Low enantioselectivity (low ee%).
| Possible Cause | Troubleshooting Step |
| Suboptimal Enzyme | - Not all lipases will be effective for this specific substrate. Screen a variety of lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase). |
| Incorrect Temperature | - Lowering the reaction temperature can sometimes increase the enantioselectivity, although it may decrease the reaction rate. |
| Reaction Time | - For kinetic resolutions, the enantiomeric excess of the remaining starting material increases with conversion, while the enantiomeric excess of the product is often highest at lower conversions. Monitor the reaction over time to find the optimal endpoint. |
Diastereomeric Salt Crystallization
Issue: No crystal formation.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | - The choice of solvent is crucial for successful crystallization. Screen a range of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, water, and their mixtures).[1] |
| Supersaturation Not Reached | - The solution may be too dilute. Try concentrating the solution by evaporating some of the solvent. |
| Incorrect Stoichiometry | - The molar ratio of the racemic amine to the resolving agent can influence crystallization. A 1:1 or 2:1 ratio is common.[7] |
| Cooling Rate | - A very rapid cooling rate can lead to the formation of an oil or amorphous solid. Try a slower, more controlled cooling process. |
Issue: Low diastereomeric excess (low de%) or low enantiomeric excess (ee%) of the final product.
| Possible Cause | Troubleshooting Step |
| Co-crystallization of Diastereomers | - The solubilities of the two diastereomeric salts may be too similar in the chosen solvent. Experiment with different solvents to maximize the solubility difference.[1] |
| Insufficient Recrystallization | - A single crystallization may not be sufficient to achieve high purity. Perform one or more recrystallizations of the diastereomeric salt. |
| Incomplete Reaction | - Ensure that the salt formation reaction has gone to completion before initiating crystallization. |
| Solid Solution Formation | In some cases, the diastereomers may form a solid solution, making separation by crystallization difficult.[8] This may require screening a wider range of resolving agents and crystallization conditions. |
Chiral HPLC
Issue: Poor or no separation of enantiomers.
| Possible Cause | Troubleshooting Step |
| Incorrect Chiral Stationary Phase (CSP) | - The choice of CSP is the most critical factor. For amino alcohols, polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point.[3] |
| Inappropriate Mobile Phase | - The composition of the mobile phase (e.g., hexane/isopropanol, hexane/ethanol) greatly affects the separation. Systematically vary the ratio of the polar and non-polar components.[9] |
| Missing Additive | - For basic compounds like amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase can significantly improve peak shape and resolution. For the alcohol moiety, an acidic modifier might be necessary. |
| Column Temperature | - Varying the column temperature can alter the selectivity. Lower temperatures often lead to better resolution. |
Issue: Poor peak shape (e.g., tailing, fronting).
| Possible Cause | Troubleshooting Step |
| Secondary Interactions | - As mentioned above, for amines, interactions with residual silanol groups on the silica support can cause peak tailing. Use a mobile phase additive (e.g., diethylamine). |
| Column Overload | - Injecting too much sample can lead to broad, asymmetric peaks. Reduce the sample concentration or injection volume. |
| Inappropriate Sample Solvent | - The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a stronger solvent than the mobile phase can cause peak distortion. |
Experimental Protocols
Disclaimer: The following protocols are generalized for the resolution of a racemic amino alcohol like this compound and should be optimized for your specific experimental setup.
Protocol 1: Enzymatic Kinetic Resolution using Lipase
This protocol is based on the common use of Candida antarctica Lipase B (CALB) for the resolution of secondary alcohols.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene)
-
Standard laboratory glassware and magnetic stirrer
-
Equipment for monitoring the reaction (e.g., chiral GC or HPLC)
Procedure:
-
To a solution of racemic this compound (1 equivalent) in toluene, add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).
-
Add the acyl donor, vinyl acetate (0.5-0.6 equivalents). Using a slight excess of the racemate ensures that the acylation stops at approximately 50% conversion.
-
Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
The resulting mixture contains one enantiomer of the acylated amino alcohol and the other enantiomer of the unreacted amino alcohol. These can be separated by standard column chromatography.
-
The acylated enantiomer can be deacylated (e.g., by hydrolysis with a base like K2CO3 in methanol) to yield the corresponding enantiomer of the amino alcohol.
Protocol 2: Diastereomeric Salt Crystallization
This protocol is adapted from methods for resolving amino alcohols using tartaric acid.[7]
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid)
-
Solvent (e.g., methanol or ethanol)
-
Standard laboratory glassware, heating/cooling bath
Procedure:
-
Dissolve the racemic this compound (1 equivalent) in a suitable solvent such as methanol.
-
In a separate flask, dissolve the chiral resolving agent, for example, L-(+)-tartaric acid (0.5 equivalents), in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the solution of the racemic amino alcohol with stirring.
-
Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the precipitated crystals by filtration. These crystals should be enriched in one diastereomer.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
The mother liquor will be enriched in the other diastereomer.
-
To determine the diastereomeric purity, analyze a small sample of the crystals.
-
Recrystallize the diastereomeric salt from a fresh portion of the solvent to improve purity. Repeat until a constant melting point or optical rotation is achieved.
-
To recover the free enantiomerically enriched amine, dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH or NaHCO3) to neutralize the tartaric acid.
-
Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The enantiomerically enriched amine from the mother liquor can be recovered by a similar basification and extraction process.
Data Presentation
Table 1: Illustrative Data for Enzymatic Kinetic Resolution
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee% (Alcohol) | ee% (Ester) |
| CALB | Vinyl Acetate | Toluene | 40 | 24 | 50 | >99 | 98 |
| PCL | Isopropenyl Acetate | Hexane | 30 | 48 | 48 | 95 | 97 |
| CALB | Ethyl Acetate | MTBE | 40 | 72 | 45 | 85 | 90 |
Table 2: Illustrative Data for Diastereomeric Salt Crystallization
| Resolving Agent | Solvent | Recrystallizations | Yield (%) | ee% (from crystals) |
| L-(+)-Tartaric Acid | Methanol | 1 | 35 | 92 |
| L-(+)-Tartaric Acid | Methanol | 2 | 28 | >98 |
| D-(-)-Dibenzoyltartaric Acid | Ethanol/Water | 1 | 38 | 95 |
| D-(-)-Dibenzoyltartaric Acid | Ethanol/Water | 2 | 31 | >99 |
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution.
References
- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Chemoenzymatic dynamic kinetic resolution of allylic alcohols: a highly enantioselective route to acyloin acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN104098478B - Aminoalcohol resolution method - Google Patents [patents.google.com]
- 8. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Industrial Scale-up of 1-Aminohex-5-en-3-ol Synthesis
Disclaimer: The following technical support guide is based on generalized knowledge of chiral amino alcohol synthesis. Due to the limited publicly available information on the industrial scale-up of "1-Aminohex-5-en-3-ol" specifically, this guide addresses common challenges and troubleshooting strategies encountered in the synthesis of analogous compounds.
This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of chiral amino alcohols. It provides troubleshooting advice, frequently asked questions, and representative experimental protocols to assist in the industrial scale-up of this compound and similar molecules.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Recommended Action |
| Low Reaction Yield | Incomplete reaction | - Monitor reaction progress using appropriate analytical techniques (TLC, GC, HPLC).- Increase reaction time or temperature, if the stability of reactants and products allows.- Ensure efficient mixing, especially in heterogeneous reaction mixtures. |
| Catalyst deactivation | - Use a higher catalyst loading or a more active catalyst.- Ensure the absence of catalyst poisons in the starting materials and solvents.- For biocatalytic processes, check enzyme stability and activity.[1] | |
| Side reactions | - Optimize reaction conditions (temperature, pressure, stoichiometry) to minimize byproduct formation.- Common side reactions include the formation of 1,2-diols or 1,2-diamines.[2] | |
| Poor Enantioselectivity | Suboptimal chiral catalyst or ligand | - Screen a variety of chiral catalysts and ligands to find the most effective one for the specific substrate.- Ensure the chiral purity of the catalyst/ligand. |
| Racemization of product | - Avoid harsh reaction or work-up conditions (e.g., high temperatures, strong acids or bases) that could lead to racemization. | |
| Incorrect reaction temperature | - Optimize the reaction temperature, as enantioselectivity is often highly temperature-dependent. | |
| Difficult Product Purification | Presence of closely related impurities | - Develop a robust purification method, such as fractional distillation, recrystallization, or chromatography (HPLC, SFC).[][4] |
| Formation of stable emulsions during work-up | - Employ different solvent systems or add a salt to break the emulsion.- Consider alternative work-up procedures. | |
| Product instability | - Analyze the product for potential degradation pathways and adjust purification and storage conditions accordingly. | |
| Inconsistent Batch-to-Batch Results | Variation in raw material quality | - Establish strict quality control specifications for all starting materials and reagents. |
| Poor process control | - Implement rigorous process analytical technology (PAT) to monitor critical process parameters in real-time. | |
| Inefficient heat and mass transfer at scale | - Ensure that the reactor design and agitation are suitable for the reaction scale to maintain consistent temperature and concentration profiles. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing chiral amino alcohols like this compound on an industrial scale?
A1: Common industrial routes include the asymmetric reduction of α-amino ketones or α-hydroxy imines, biocatalytic methods using enzymes like transaminases or ketoreductases, and the use of chiral auxiliaries.[1][][6][7] The choice of route often depends on factors like cost, scalability, and the desired stereochemical outcome.
Q2: How can I minimize the formation of diastereomeric impurities?
A2: Achieving high diastereoselectivity often requires careful optimization of the reaction conditions. Key factors to consider include the choice of catalyst, solvent, temperature, and the nature of any protecting groups.[2] In some cases, a subsequent purification step, such as crystallization or chromatography, may be necessary to remove unwanted diastereomers.
Q3: What are the key considerations when scaling up the synthesis from lab to pilot plant?
A3: Key considerations for scale-up include:
-
Heat Transfer: Exothermic or endothermic reactions need to be carefully managed in larger reactors to maintain optimal temperature control.
-
Mass Transfer: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates.
-
Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks.
-
Downstream Processing: The purification method must be scalable and efficient to handle larger volumes of product.[8]
Q4: Which analytical techniques are most suitable for monitoring reaction progress and ensuring product quality?
A4: A combination of techniques is typically used:
-
Chromatography (TLC, GC, HPLC): To monitor the consumption of starting materials and the formation of the product and byproducts. Chiral HPLC or GC is essential for determining enantiomeric excess (e.e.).
-
Spectroscopy (NMR, IR, MS): To confirm the structure of the product and identify any impurities.
Q5: Are there any green chemistry considerations for the synthesis of this compound?
A5: Yes, employing green chemistry principles is increasingly important in pharmaceutical manufacturing.[] This can include:
-
Using biocatalytic methods to reduce the need for heavy metal catalysts and harsh reaction conditions.[1]
-
Choosing solvents with a lower environmental impact.
-
Designing the synthesis to be atom-economical, minimizing waste generation.
Representative Experimental Protocol: Asymmetric Synthesis of a Chiral Amino Alcohol
This protocol describes a generalized procedure for the asymmetric reduction of a protected α-amino ketone, a common strategy for synthesizing chiral amino alcohols.
Materials:
-
N-protected α-amino ketone
-
Chiral catalyst (e.g., a ruthenium or rhodium complex with a chiral ligand)
-
Reducing agent (e.g., hydrogen gas, formic acid/triethylamine)
-
Anhydrous solvent (e.g., methanol, isopropanol, dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reactor Setup: A suitable reactor is charged with the N-protected α-amino ketone and the chiral catalyst under an inert atmosphere.
-
Solvent Addition: Anhydrous solvent is added, and the mixture is stirred until all solids are dissolved.
-
Reaction Initiation: The reducing agent is introduced into the reactor. If using hydrogen gas, the reactor is pressurized to the desired level.
-
Reaction Monitoring: The reaction is maintained at the optimal temperature and pressure while being monitored by HPLC or GC to determine conversion and enantiomeric excess.
-
Work-up: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure.
-
Deprotection: The resulting protected amino alcohol is then subjected to a deprotection step to yield the final product.
-
Purification: The crude product is purified by crystallization, distillation, or chromatography to achieve the desired purity.
Visualizations
Caption: A generalized experimental workflow for the asymmetric synthesis of a chiral amino alcohol.
Caption: A logical diagram illustrating the troubleshooting process for common synthesis issues.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 4. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 6. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Allylic alcohol synthesis by addition [organic-chemistry.org]
"1-Aminohex-5-en-3-ol" stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Aminohex-5-en-3-ol in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound is a bifunctional molecule containing a primary amine and a secondary allylic alcohol. This structure presents several potential stability issues in solution:
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Oxidation: The allylic alcohol moiety is susceptible to oxidation, which can lead to the formation of corresponding aldehydes or ketones, and potentially further to carboxylic acids. The primary amine can also undergo oxidation.
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pH-Dependent Degradation: The stability of the compound is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze degradation pathways. The amino group's basicity and the alcohol's acidity are key factors.
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Intramolecular Cyclization: The proximity of the amino and hydroxyl groups can facilitate intramolecular cyclization, especially under certain pH conditions or in the presence of a catalyst, to form substituted heterocyclic compounds.
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Polymerization: Under certain conditions, intermolecular reactions could lead to the formation of oligomers or polymers.
Q2: What are the likely degradation products of this compound?
A2: Based on the functional groups present, the following degradation products are plausible:
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Oxidation Products: 1-Aminohex-5-en-3-one (from oxidation of the secondary alcohol).
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Cyclization Products: Substituted piperidines or other nitrogen-containing heterocycles resulting from intramolecular reactions.
-
Products of Rearrangement: Allylic rearrangements are possible under acidic conditions.
Q3: What are the ideal storage conditions for this compound solutions?
A3: To maximize stability, solutions of this compound should be:
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Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended to slow down degradation kinetics.
-
Protected from light: Photodegradation can be a concern for unsaturated compounds. Use of amber vials or storage in the dark is advised.
-
Stored under an inert atmosphere: To prevent oxidation, purging the solution with an inert gas like nitrogen or argon before sealing the container is recommended.
-
Maintained at an optimal pH: The ideal pH will depend on the specific application. Generally, a slightly acidic to neutral pH (around 5-7) is likely to be the most stable region, minimizing both acid- and base-catalyzed degradation. However, this should be experimentally determined.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound purity over a short period in solution. | Oxidation | 1. Ensure the solvent was deoxygenated before use.2. Store the solution under an inert atmosphere (N₂ or Ar).3. Add an antioxidant if compatible with the experimental setup. |
| pH instability | 1. Measure the pH of the solution.2. Buffer the solution to a pH between 5 and 7.3. Perform a pH stability study to identify the optimal pH range. | |
| Temperature effects | 1. Store stock solutions and experimental samples at low temperatures (2-8 °C or -20 °C).2. Minimize the time the solution is kept at room temperature. | |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Degradation of the compound | 1. Identify the degradation products using techniques like LC-MS or GC-MS.2. Compare the degradation profile under different stress conditions (acid, base, peroxide, heat, light) to understand the degradation pathway. |
| Impurities in the starting material or solvent | 1. Analyze the starting material and solvent for impurities.2. Use high-purity solvents and reagents. | |
| Inconsistent experimental results. | Variable stability of the compound under experimental conditions | 1. Prepare fresh solutions of this compound for each experiment.2. Implement strict controls on temperature, pH, and light exposure during the experiment.3. Include a stability-indicating analytical method to monitor the compound's concentration throughout the experiment. |
Data Presentation
The following tables present hypothetical data from a forced degradation study of this compound to illustrate potential stability profiles. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.
Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C after 24 hours.
| pH | % this compound Remaining | Major Degradant(s) Observed |
| 2.0 | 75% | Allylic rearrangement and cyclization products |
| 5.0 | 98% | Minimal degradation |
| 7.0 | 95% | Minor oxidation products |
| 9.0 | 80% | Oxidation and cyclization products |
| 12.0 | 60% | Significant oxidation and other degradation products |
Table 2: Hypothetical Temperature and Oxidative Stability of this compound in Buffered Solution (pH 6.0).
| Condition | % this compound Remaining (after 48 hours) |
| 4°C | >99% |
| 25°C | 92% |
| 40°C | 78% |
| 25°C + 3% H₂O₂ | 55% |
Experimental Protocols
Protocol 1: pH Stability Study
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Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 12 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). Dilute the stock solution with each buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate the buffered solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method. Quantify the amount of remaining this compound and any major degradation products.
Protocol 2: Forced Degradation Study (Stress Testing)
-
Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
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Analysis: Analyze all stressed samples by a suitable method (e.g., HPLC-UV/MS) to identify and quantify degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Avoiding polymerization of "1-Aminohex-5-en-3-ol" during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of "1-Aminohex-5-en-3-ol" to avoid polymerization and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the long-term storage of this compound?
A1: The primary concerns for the long-term storage of this compound stem from its bifunctional nature, containing both an allylic alcohol and a primary amine. These functional groups make the molecule susceptible to:
-
Polymerization: The vinyl group (C=C) can undergo radical-initiated polymerization. This can be triggered by light, heat, or the presence of radical initiators.
-
Oxidation: The allylic alcohol and the amine group can be sensitive to oxidation, especially in the presence of air. This can lead to the formation of impurities and discoloration of the sample.
-
Decomposition: Like many amino alcohols, thermal decomposition can occur, although this is more of a concern at elevated temperatures rather than typical storage conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize the risk of polymerization and degradation, the following storage conditions are recommended. These are based on general principles for storing reactive organic molecules.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential polymerization and degradation reactions. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Minimizes contact with oxygen, thereby preventing oxidation. |
| Light | Amber vial or stored in the dark | Protects the compound from light-induced radical formation and polymerization. |
| Container | Tightly sealed, appropriate chemical-resistant glass | Prevents contamination and contact with air and moisture. |
Q3: Should I use any inhibitors or stabilizers during storage?
A3: For long-term storage, the addition of a stabilizer can be beneficial. The choice of stabilizer should be carefully considered based on its compatibility with your downstream applications.
| Stabilizer Class | Example | Typical Concentration | Mechanism of Action |
| Radical Inhibitors | Butylated hydroxytoluene (BHT) | 100-500 ppm | Scavenges free radicals, preventing the initiation of polymerization. |
| Hindered Amine Light Stabilizers (HALS) | (e.g., derivatives of tetramethylpiperidine) | Varies | Act to inhibit polymer degradation by continuously removing free radicals.[1][2][3][4][5] |
Note: Always test the compatibility of any stabilizer with your specific experimental setup to ensure it does not interfere with your results.
Q4: What are the visible signs of this compound degradation or polymerization?
A4: Regular visual inspection of your sample is crucial. Signs of degradation or polymerization include:
-
Change in Viscosity: An increase in viscosity is a strong indicator of polymerization.
-
Discoloration: The appearance of a yellow or brown tint can suggest oxidation or the formation of degradation byproducts.
-
Precipitate Formation: The presence of solid material in the liquid may indicate the formation of insoluble polymers or degradation products.
Troubleshooting Guide
Problem 1: My sample of this compound has become viscous.
-
Potential Cause: This is a primary indication that polymerization has occurred. This could be due to improper storage conditions such as exposure to light, elevated temperatures, or the absence of an inert atmosphere.
-
Solution:
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Assess the Extent: Determine if the entire sample has polymerized or only a portion. If it is highly viscous, it may not be suitable for use.
-
Review Storage Protocol: Verify that the sample was stored according to the recommended conditions (see FAQ Q2).
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Consider a Fresh Sample: For critical applications, it is recommended to use a fresh, unpolymerized sample of this compound.
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Future Prevention: For new samples, strictly adhere to the recommended storage conditions and consider the addition of a radical inhibitor like BHT for long-term storage.
-
Problem 2: The color of my this compound has changed from colorless to yellow/brown.
-
Potential Cause: Discoloration is often a sign of oxidation. The amine and allylic alcohol moieties are susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Solution:
-
Purity Check: If your application is sensitive to impurities, it is advisable to check the purity of the discolored sample using an appropriate analytical technique (e.g., NMR, GC-MS).
-
Inert Atmosphere: Ensure that the sample is stored under an inert atmosphere (argon or nitrogen) to prevent further oxidation.
-
Light Protection: Store the vial in a dark place or use an amber vial to protect it from light.
-
Experimental Protocols
Protocol 1: Visual Inspection and Qualitative Viscosity Check
-
Objective: To quickly assess the physical state of the stored this compound.
-
Procedure:
-
Carefully observe the sample in its container. Note any color changes or the presence of solid particles.
-
Gently tilt the container to observe the flow of the liquid. Compare its flow characteristics to a fresh sample or its initial state if known. A noticeable resistance to flow indicates an increase in viscosity.
-
Protocol 2: Qualitative Test for Peroxides
Peroxides can act as initiators for radical polymerization.
-
Objective: To detect the presence of peroxides in the this compound sample.
-
Materials:
-
Potassium iodide (KI) solution (10% w/v in water)
-
Starch solution (1% w/v in water)
-
Acetic acid
-
Test tube
-
-
Procedure:
-
In a test tube, add 1 mL of the this compound sample.
-
Add 1 mL of the 10% potassium iodide solution and a few drops of acetic acid.
-
Mix the solution and add a few drops of the starch solution.
-
Observation: The formation of a blue-black color indicates the presence of peroxides. If peroxides are present, the material should be handled with extreme caution and may not be suitable for use.
-
Diagrams
References
Validation & Comparative
Comparative Analysis of Synthetic Routes to 1-Aminohex-5-en-3-ol
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Chiral Building Block
1-Aminohex-5-en-3-ol is a valuable chiral building block in organic synthesis, particularly for the preparation of bioactive molecules and pharmaceuticals. Its structure, featuring both an amino group and a hydroxyl group on a flexible hexene scaffold, allows for diverse functionalization and the introduction of multiple stereocenters. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering detailed experimental insights and quantitative data to inform synthetic strategy and decision-making in a research and development setting.
Introduction to Synthetic Strategies
Direct and stereoselective synthesis of this compound is not extensively documented in publicly available literature. Therefore, this guide outlines two primary hypothetical, yet highly plausible, multi-step synthetic pathways. These routes are based on well-established and reliable organic transformations, providing a solid foundation for practical implementation.
The two main strategies explored are:
-
Route 1: Grignard Reaction followed by Nucleophilic Substitution. This classic approach involves the formation of the carbon skeleton via a Grignard reaction to produce the precursor alcohol, hex-5-en-3-ol. Subsequent steps focus on the stereoselective introduction of the amino group at the C1 position.
-
Route 2: Asymmetric Aminohydroxylation. This more modern approach, in principle, allows for the direct and stereocontrolled introduction of both the amino and hydroxyl functionalities across a double bond in a suitable precursor.
This guide will delve into the experimental details, including quantitative data on yields and stereoselectivity where available from analogous reactions, for each proposed step.
Route 1: Grignard Reaction and Subsequent Amination
This route commences with the synthesis of the racemic alcohol precursor, hex-5-en-3-ol, followed by steps to introduce the amine functionality.
Step 1: Synthesis of hex-5-en-3-ol via Grignard Reaction
The carbon backbone of the target molecule can be efficiently constructed through the addition of a vinyl Grignard reagent to butanal.
Experimental Protocol:
-
Preparation of Vinylmagnesium Bromide: In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, magnesium turnings (1.2 g atoms) are covered with anhydrous tetrahydrofuran (THF). A small amount of vinyl bromide is added to initiate the reaction. Once initiated, additional THF is added, followed by the dropwise addition of a solution of vinyl bromide (1.3 moles) in THF, maintaining a moderate reflux. The reaction mixture is then refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.[1]
-
Reaction with Butanal: The prepared vinylmagnesium bromide solution is cooled to 0 °C. A solution of butanal (1.0 mole) in anhydrous THF is added dropwise with stirring. The reaction is monitored by thin-layer chromatography (TLC) until the butanal is consumed.
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Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product, hex-5-en-3-ol, is purified by fractional distillation.
Quantitative Data (based on analogous reactions):
| Parameter | Value | Reference |
| Yield | 70-85% | General Grignard reaction yields |
Logical Workflow for Step 1:
Step 2: Introduction of the Amino Group
With hex-5-en-3-ol in hand, the next critical phase is the introduction of the amino group at the C1 position. Two common and effective methods are proposed here.
The Mitsunobu reaction allows for the direct conversion of a primary alcohol to a protected amine with inversion of configuration, if a chiral starting material is used. For racemic hex-5-en-3-ol, this will produce a racemic amine.
Experimental Protocol:
-
To a solution of hex-5-en-3-ol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
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The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-protected amino alcohol.
-
The phthalimide protecting group can be removed by treatment with hydrazine hydrate in ethanol to yield the free amine.
Quantitative Data (based on analogous reactions):
| Parameter | Value |
| Yield (Phthalimide adduct) | 60-80% |
| Yield (Deprotection) | >90% |
This three-step sequence is a robust and widely used method for converting alcohols to amines.
Experimental Protocol:
-
Tosylation: To a solution of hex-5-en-3-ol (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane at 0 °C is added p-toluenesulfonyl chloride (1.2 eq.) portionwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is washed with water, 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried and concentrated to give the tosylate.
-
Azide Substitution: The crude tosylate is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq.) is added. The mixture is heated to 60-80 °C and stirred for several hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated to give the azido intermediate.
-
Reduction: The crude azide is dissolved in methanol or THF, and a reducing agent such as lithium aluminum hydride (LAH) in THF or catalytic hydrogenation (e.g., H₂, Pd/C) is employed to reduce the azide to the primary amine.
Quantitative Data (based on analogous reactions):
| Step | Parameter | Value |
| Tosylation | Yield | >90% |
| Azide Substitution | Yield | 70-90% |
| Reduction | Yield | >85% |
Experimental Workflow for Route 1, Method 2b:
Route 2: Sharpless Asymmetric Aminohydroxylation
For a more direct and stereoselective approach, the Sharpless Asymmetric Aminohydroxylation (AA) of a suitable diene precursor could be a powerful strategy. This reaction introduces both the amino and hydroxyl groups in a single, highly controlled step. A potential precursor for this route would be 1,5-hexadiene.
Experimental Protocol (General Procedure):
-
To a stirred solution of the chiral ligand, (DHQ)₂-PHAL or (DHQD)₂-PHAL, in a suitable solvent system (e.g., t-butanol/water), is added potassium osmate(VI) dihydrate.
-
The diene precursor (1,5-hexadiene) and the nitrogen source (e.g., a carbamate or sulfonamide) are then added.
-
The reaction is stirred at a controlled temperature (e.g., 0 °C or room temperature) until the reaction is complete.
-
The reaction is quenched with sodium sulfite, and the product is extracted with an organic solvent.
-
Purification is typically achieved by column chromatography.
Quantitative Data (based on analogous reactions):
| Parameter | Value |
| Yield | 40-70% |
| Enantiomeric Excess (ee) | >90% |
Signaling Pathway Diagram for Asymmetric Aminohydroxylation:
Comparison of Synthesis Routes
| Feature | Route 1: Grignard/Amination | Route 2: Asymmetric Aminohydroxylation |
| Starting Materials | Readily available and inexpensive (butanal, vinyl bromide) | Requires a diene precursor (1,5-hexadiene), specialized chiral ligands and osmium catalyst |
| Number of Steps | Multi-step (2-4 steps) | Potentially a single step for the key transformation |
| Stereocontrol | Requires chiral resolution or asymmetric modification of the amination step to achieve enantiopurity | Inherently stereoselective, providing high enantiomeric excess |
| Overall Yield | Potentially higher overall yield due to well-optimized individual steps | Moderate yields are common for this transformation |
| Scalability | Generally scalable, though Grignard reactions require careful control | Use of expensive and toxic osmium catalyst can be a limitation for large-scale synthesis |
| Cost | Lower reagent costs | Higher reagent and catalyst costs |
Conclusion
For the synthesis of This compound , the choice of route will depend on the specific requirements of the research or development program.
-
Route 1 is a robust and cost-effective approach for accessing the racemic material. It relies on fundamental and well-understood reactions. Achieving enantiopurity would necessitate an additional resolution step or the development of an asymmetric variant of the amination, adding to the step count.
-
Route 2 offers a more elegant and direct path to an enantiomerically enriched product. While the initial investment in catalysts and ligands is higher, the potential to establish the key stereocenters in a single, highly selective step is a significant advantage, particularly in the context of drug development where enantiopure compounds are essential.
Researchers should carefully consider the trade-offs between the number of steps, overall yield, cost, and the critical need for stereochemical control when selecting a synthetic strategy for this compound. Further optimization of the proposed routes through experimental investigation will be crucial for achieving the desired outcomes in a laboratory or production setting.
References
Lack of Specific Data on "1-Aminohex-5-en-3-ol" Derivatives Necessitates a Broader Analysis of Amino Alcohol Compounds
Initial searches for the biological activity of "1-Aminohex-5-en-3-ol" and its derivatives have yielded no specific published research. This suggests a lack of available data for this particular chemical entity within the scientific literature. To provide a relevant and informative comparison guide for researchers, scientists, and drug development professionals, this report will focus on a well-studied class of structurally related compounds: l-amino alcohol derivatives with demonstrated antifungal activity. This analysis will serve as a representative guide to the potential biological activities and structure-activity relationships within the broader class of amino alcohols.
The following sections will detail the antifungal properties of selected l-amino alcohol derivatives, present comparative data in a structured format, outline the experimental methodologies used to determine their activity, and visualize the relevant biological pathways and experimental workflows.
Comparative Antifungal Activity of l-Amino Alcohol Derivatives
A series of novel l-amino alcohol derivatives have been designed and synthesized, exhibiting potent broad-spectrum antifungal activities. The in vitro antifungal activity of these compounds was evaluated against a panel of pathogenic fungi, including various Candida species, Aspergillus fumigatus, and Cryptococcus neoformans. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each derivative. The results for a selection of the most potent compounds are summarized in the table below.
| Compound | C. albicans (MIC, μg/mL) | C. tropicalis (MIC, μg/mL) | A. fumigatus (MIC, μg/mL) | C. neoformans (MIC, μg/mL) |
| 14i | 0.03-0.06 | 0.03-0.06 | 1-2 | 1-2 |
| 14n | 0.03-0.06 | 0.03-0.06 | 1-2 | 1-2 |
| 14s | 0.03-0.06 | 0.03-0.06 | 1-2 | 1-2 |
| 14v | 0.03-0.06 | 0.03-0.06 | 1-2 | 1-2 |
| Fluconazole | 0.25-0.5 | 0.5-1 | >64 | 4-8 |
Data sourced from a study on l-amino alcohol derivatives as broad-spectrum antifungal agents.[1]
Notably, compounds 14i , 14n , 14s , and 14v demonstrated significantly greater potency against C. albicans and C. tropicalis compared to the commonly used antifungal drug, fluconazole.[1] Furthermore, these compounds exhibited efficacy against fluconazole-resistant strains of Candida albicans, highlighting their potential as next-generation antifungal agents.[1]
Mechanism of Action: Inhibition of Fungal CYP51
Preliminary mechanistic studies have indicated that the antifungal activity of these l-amino alcohol derivatives stems from the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, these compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.
References
Spectroscopic Comparison of 1-Aminohex-5-en-3-ol Isomers: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
This guide provides a detailed spectroscopic comparison of the stereoisomers of 1-Aminohex-5-en-3-ol, a chiral amino alcohol with potential applications in organic synthesis and medicinal chemistry. The following sections present predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for the (3R)- and (3S)-enantiomers. While enantiomers exhibit identical spectra in achiral environments, their distinct stereochemistry can be elucidated using chiral resolving agents or chiral chromatography, the discussion of which is beyond the scope of this guide. The data presented herein is predicted based on established spectroscopic principles and data from analogous unsaturated amino alcohols.
Molecular Structures of this compound Isomers
The isomers under consideration are the (3R)- and (3S)-enantiomers of this compound. Their three-dimensional structures are crucial for understanding their chemical and biological properties.
Figure 1: Chemical structures of the (3R) and (3S) enantiomers of this compound.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for the isomers of this compound. In a standard achiral solvent, the NMR and IR spectra of the enantiomers are expected to be identical.
¹H NMR Spectroscopy Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Number of Protons |
| H-1 (CH₂-NH₂) | 2.8 - 3.0 | t | J = 6.5 | 2H |
| H-2 (CH₂) | 1.6 - 1.8 | m | - | 2H |
| H-3 (CH-OH) | 3.8 - 4.0 | m | - | 1H |
| H-4 (CH₂) | 2.2 - 2.4 | m | - | 2H |
| H-5 (=CH) | 5.8 - 6.0 | ddt | J = 17.0, 10.0, 6.5 | 1H |
| H-6 (=CH₂) | 5.0 - 5.2 | m | - | 2H |
| OH | 2.0 - 4.0 | br s | - | 1H |
| NH₂ | 1.5 - 2.5 | br s | - | 2H |
¹³C NMR Spectroscopy Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) |
| C-1 (CH₂-NH₂) | 42 - 45 |
| C-2 (CH₂) | 35 - 38 |
| C-3 (CH-OH) | 68 - 72 |
| C-4 (CH₂) | 40 - 43 |
| C-5 (=CH) | 134 - 138 |
| C-6 (=CH₂) | 116 - 120 |
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Strong, Broad |
| N-H (amine) | 3300 - 3500 | Medium, Two Bands (primary amine) |
| C-H (sp³) | 2850 - 3000 | Medium to Strong |
| C-H (sp²) | 3010 - 3100 | Medium |
| C=C (alkene) | 1640 - 1680 | Medium |
| C-O (alcohol) | 1050 - 1150 | Strong |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)
| m/z | Proposed Fragment | Significance |
| 115 | [M]⁺ | Molecular Ion |
| 98 | [M - NH₃]⁺ | Loss of Ammonia |
| 87 | [M - C₂H₄]⁺ | McLafferty Rearrangement |
| 70 | [M - C₂H₅O]⁺ | Alpha-cleavage |
| 45 | [CH₂=OH]⁺ | Alpha-cleavage |
| 30 | [CH₂=NH₂]⁺ | Alpha-cleavage |
Experimental Protocols
The following are standard protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to create a thin film.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean KBr plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.[1]
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 10 to 200 amu.
Experimental Workflow
The general workflow for the spectroscopic analysis of this compound isomers is outlined below.
Figure 2: General workflow for spectroscopic analysis.
References
1-Aminohex-5-en-3-ol as a More Efficient Synthetic Intermediate: A Comparative Guide
Chiral amino alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and natural products. Their stereochemistry is often crucial for biological activity, making the development of efficient and highly selective synthetic routes a primary focus for researchers in drug development and organic chemistry. This guide provides a comparative analysis of synthetic strategies for producing chiral amino alcohols, with a conceptual focus on intermediates like 1-aminohex-5-en-3-ol. We will compare a biocatalytic approach and a radical C-H amination approach against a diastereoselective cyclization method, which represents a plausible route for unsaturated amino alcohols.
Comparative Performance of Synthetic Methodologies
The efficiency of a synthetic route is determined by several factors, including chemical yield, stereoselectivity (enantiomeric and diastereomeric excess), reaction conditions, and the complexity of the starting materials. Below is a summary of quantitative data for three distinct approaches to synthesizing chiral vicinal amino alcohols.
| Parameter | Method 1: Biocatalytic Reductive Amination | Method 2: Enantioselective Radical C-H Amination | Method 3: Diastereoselective Aza-Wacker Cyclization |
| Typical Yield | Up to 99% conversion (62% isolated yield for a preparative scale reaction)[1] | 49-99%[2] | Excellent (e.g., for substrate 5a)[3] |
| Enantiomeric Excess (ee) | >99%[1][4] | 93-98%[2] | Not directly applicable (diastereoselective) |
| Diastereomeric Ratio (dr) | Not applicable (from prochiral ketones) | >20:1[2] | Good (e.g., for substrate 5a)[3] |
| Key Reagents/Catalysts | Engineered Amine Dehydrogenase (AmDH), NAD⁺, Glucose Dehydrogenase (GDH)[1] | Copper Catalyst, Photosensitizer, Imidate Radical Precursor[2] | Palladium Catalyst (Pd(OAc)₂), O₂ (from air), Benzoquinone[3] |
| Reaction Conditions | Aqueous buffer (pH 8.5), 30°C[1] | Organic solvent, room temperature, visible light irradiation | Organic solvent, elevated temperature (e.g., 60°C)[3] |
| Key Advantages | High enantioselectivity, mild and environmentally friendly conditions, uses inexpensive ammonia[1] | Broad substrate scope, high diastereoselectivity, utilizes simple alcohol starting materials[2] | Utilizes readily available allylic alcohols, good diastereoselectivity[3] |
| Key Limitations | Substrate scope can be limited by enzyme specificity, potential for lower isolated yields in preparative scale[1] | Requires multi-component catalytic system, synthesis of imidate precursor needed[2] | Requires a pre-functionalized starting material (O-allyl hemiaminal)[3] |
Experimental Protocols
Method 1: Biocatalytic Reductive Amination of α-Hydroxy Ketones
This protocol is based on the use of an engineered amine dehydrogenase (AmDH) to catalyze the asymmetric reductive amination of an α-hydroxy ketone.
Materials:
-
Engineered Amine Dehydrogenase (e.g., wh84 variant) expressed in E. coli
-
α-hydroxy ketone substrate (e.g., 1-hydroxy-2-butanone)
-
1 M NH₄Cl/NH₃·H₂O buffer (pH 8.5)
-
NAD⁺
-
Glucose
-
Glucose Dehydrogenase (GDH) cell-free extract
-
DNase I
-
Lysozyme
Procedure:
-
Prepare a reaction mixture containing 0.1 g/mL wet cells of the AmDH-expressing E. coli, 1 M NH₄Cl/NH₃·H₂O buffer (pH 8.5), 1 mM NAD⁺, 100 mM glucose, 2 mg/mL GDH cell-free extract, 6 U/mL DNase I, and 1 mg/mL lysozyme.[1]
-
Add the α-hydroxy ketone substrate to the mixture to a final concentration of 5 mM (for screening) or 100-200 mM (for preparative scale).[1]
-
Incubate the reaction at 30°C with agitation (e.g., 1,000 rpm) for 24 hours in a thermostatic bath.[1]
-
Monitor the conversion of the substrate to the chiral amino alcohol product by HPLC after derivatization with Marfey's reagent.[1]
-
For preparative scale, the product can be isolated and purified using standard chromatographic techniques.
Method 2: Enantioselective Radical β-C–H Amination of Alcohols
This protocol describes a multi-catalytic approach for the direct amination of a C-H bond at the β-position of an alcohol.
Materials:
-
Alcohol substrate
-
Imidate radical precursor
-
Chiral copper catalyst
-
Photosensitizer
-
Inert solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Visible light source
Procedure:
-
In a glovebox, combine the alcohol substrate, the imidate radical precursor, the chiral copper catalyst, and the photosensitizer in an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and remove it from the glovebox.
-
Irradiate the reaction mixture with a visible light source at room temperature for the specified reaction time.
-
Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the chiral β-amino alcohol.
Method 3: Diastereoselective Aza-Wacker Cyclization of O-Allyl Hemiaminals
This method involves the palladium-catalyzed intramolecular aminopalladation of an alkene, followed by β-hydride elimination to form an oxazolidine, which can be hydrolyzed to the vicinal amino alcohol.
Materials:
-
O-allyl hemiaminal substrate (prepared from the corresponding allylic alcohol)
-
Pd(OAc)₂
-
Benzoquinone (BQ)
-
Solvent (e.g., THF)
-
Oxygen source (e.g., air)
Procedure:
-
To a solution of the O-allyl hemiaminal in the solvent, add Pd(OAc)₂ and benzoquinone.
-
The reaction is carried out under an atmosphere of air (or with another oxygen source).
-
Heat the reaction mixture (e.g., to 60°C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
After completion, the reaction mixture is cooled, filtered, and concentrated.
-
The resulting oxazolidine is purified by chromatography.
-
The purified oxazolidine is then hydrolyzed under acidic conditions to yield the final vicinal amino alcohol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows for the three compared synthetic strategies for producing chiral amino alcohols.
Caption: Comparative workflows for chiral amino alcohol synthesis.
The choice of synthetic strategy depends on the specific target molecule, desired scale, and available resources. For intermediates like this compound, with its inherent unsaturation, a diastereoselective cyclization approach or a direct functionalization method could be highly effective. However, for simpler, saturated backbones, biocatalytic and C-H amination methods offer powerful and elegant solutions. As the field of catalysis continues to advance, these and other novel methods will further streamline the synthesis of these vital chiral building blocks.
References
- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 2. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validating the Purity of 1-Aminohex-5-en-3-ol: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chiral compounds like 1-Aminohex-5-en-3-ol is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, supported by experimental protocols and illustrative data.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for determining the purity of this compound. Its ability to separate enantiomers and other closely related impurities with high resolution and sensitivity is paramount in pharmaceutical quality control.
Chiral HPLC for Purity Determination
A dedicated chiral HPLC method is essential for accurately quantifying the enantiomeric purity of this compound, as well as separating it from potential process-related impurities and degradation products. Due to the lack of a strong UV chromophore in the molecule, pre-column derivatization is often employed to enhance detection.
Illustrative HPLC Performance Data
The following table summarizes a hypothetical, yet realistic, chromatographic separation of this compound from its enantiomer and potential impurities.
| Compound | Retention Time (min) | Peak Area | Concentration (%) |
| Solvent Front | 1.5 | - | - |
| Impurity 1 (Starting Material) | 4.2 | 1,500 | 0.05 |
| (R)-1-Aminohex-5-en-3-ol | 8.5 | 3,000 | 0.10 |
| (S)-1-Aminohex-5-en-3-ol | 10.1 | 2,989,500 | 99.85 |
| Impurity 2 (By-product) | 12.3 | 6,000 | 0.20 |
Note: This data is for illustrative purposes only and actual results may vary.
Experimental Protocol: Chiral HPLC Method
This protocol outlines a typical chiral HPLC method for the purity validation of this compound.
1. Sample Preparation and Derivatization:
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable diluent (e.g., acetonitrile/water, 50/50 v/v).
-
Derivatization Reagent: Prepare a solution of a suitable derivatizing agent, such as o-Phthalaldehyde (OPA) with a thiol, in a borate buffer (pH 9.5).
-
Derivatization Procedure: To 100 µL of the sample solution, add 100 µL of the derivatization reagent. Mix well and allow the reaction to proceed at room temperature for a specified time (e.g., 2 minutes) before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a fluorescence or UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and a polar organic modifier like Isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
Fluorescence Detector: Excitation wavelength (λex) of 340 nm and an emission wavelength (λem) of 455 nm (for OPA derivatives).
-
UV Detector: Wavelength set according to the absorbance maximum of the chosen derivative.
-
3. Data Analysis:
-
The percentage purity is calculated based on the peak area of the main component relative to the total peak area of all components in the chromatogram.
-
Enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Workflow for HPLC Validation
The following diagram illustrates the general workflow for validating the purity of this compound using HPLC.
Caption: Experimental workflow for HPLC-based purity validation.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for enantiomeric separation, sensitivity, and sample throughput.
Alternative Methods:
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Chiral GC columns can be used for enantiomeric separation. Derivatization is often necessary to increase the volatility of the amino alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR). Chiral shift reagents can be used to differentiate between enantiomers. NMR is generally less sensitive than chromatographic methods.
-
Capillary Electrophoresis (CE): A high-resolution separation technique that requires minimal sample volume. Chiral selectors can be added to the background electrolyte to achieve enantiomeric separation.
Comparison of Analytical Methods
| Feature | HPLC | Gas Chromatography (GC) | NMR Spectroscopy | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclear spin transitions in a magnetic field. | Differential migration of ions in an electric field. |
| Enantiomeric Separation | Excellent with chiral stationary phases. | Good with chiral capillary columns. | Possible with chiral shift reagents. | Excellent with chiral selectors in the electrolyte. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Lower (mg to µg level). | Very high (ng to fg level). |
| Sample Throughput | Moderate. | High. | Low. | High. |
| Instrumentation Cost | Moderate to High. | Moderate. | High. | Moderate. |
| Advantages | Versatile, robust, high resolution. | High speed, excellent for volatile compounds. | Provides structural information, non-destructive. | High efficiency, minimal sample consumption. |
| Disadvantages | Requires solvent consumption, potential for peak broadening. | Limited to thermally stable and volatile compounds. | Lower sensitivity, complex data interpretation. | Can be less robust than HPLC. |
Logical Relationship of the Purity Validation Process
The overall process of validating the purity of this compound involves a logical progression from initial assessment to the selection and application of appropriate analytical methods.
Caption: Logical flow of the purity validation process.
A comprehensive guide for researchers, scientists, and drug development professionals detailing the reactivity of 1-Aminohex-5-en-3-ol in comparison to structurally related molecules. This report provides a summary of key reactions, quantitative data where available, detailed experimental protocols, and visualizations of reaction pathways.
Introduction
This compound is a bifunctional molecule containing a homoallylic amine and a secondary allylic alcohol. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a potentially valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and complex natural products. Understanding its reactivity in comparison to simpler, related molecules is crucial for predicting its behavior in complex reaction schemes and for the rational design of synthetic routes.
This guide compares the reactivity of this compound with three related compounds: the saturated amino alcohol 1-aminohexan-3-ol , the unsaturated alcohol hex-5-en-3-ol , and the saturated alcohol hexan-3-ol . The presence or absence of the amine and the alkene functionalities allows for a systematic evaluation of the influence of each group on the overall reactivity of the molecule.
Chemoselectivity in the Reactions of this compound
The presence of three reactive centers in this compound—the amino group, the hydroxyl group, and the carbon-carbon double bond—raises important questions of chemoselectivity. In principle, reactions can occur at any of these sites, and the outcome will be dictated by the nature of the reagents and the reaction conditions. Generally, the amino group is a better nucleophile than the hydroxyl group, which can lead to selective N-functionalization over O-functionalization under certain conditions. The reactivity of the double bond can be influenced by the neighboring hydroxyl group, particularly in reactions such as epoxidation.
Comparative Reactivity in Key Transformations
The following sections detail the expected reactivity of this compound and its analogs in several key organic transformations. While specific experimental data for this compound is limited in the current literature, the comparisons are based on established principles of organic reactivity and data for structurally similar compounds.
Oxidation Reactions
The oxidation of this compound presents a challenge in chemoselectivity, as both the secondary alcohol and the primary amine can be oxidized.
Table 1: Comparison of Expected Reactivity in Oxidation Reactions
| Compound | Reagent | Expected Major Product | Relative Reactivity/Selectivity Notes |
| This compound | Mild (e.g., PCC, DMP) | 1-Aminohex-5-en-3-one | Selective oxidation of the secondary alcohol is expected. The amine may require protection for optimal results. |
| Strong (e.g., KMnO4) | Complex mixture | Oxidation of the alcohol, amine, and cleavage of the double bond are all possible. | |
| 1-Aminohexan-3-ol | Mild (e.g., PCC, DMP) | 1-Aminohexan-3-one | Oxidation of the secondary alcohol. |
| Hex-5-en-3-ol | Mild (e.g., PCC, DMP) | Hex-5-en-3-one | Straightforward oxidation of the secondary alcohol. |
| Hexan-3-ol | Mild/Strong (e.g., Jones) | Hexan-3-one | Standard oxidation of a secondary alcohol. |
Epoxidation of the Alkene
The allylic alcohol functionality in this compound and hex-5-en-3-ol makes them excellent substrates for directed epoxidation reactions, such as the Sharpless asymmetric epoxidation. This reaction is highly stereoselective due to the coordination of the catalyst to the allylic alcohol.[1]
Table 2: Comparison of Reactivity in Sharpless Asymmetric Epoxidation
| Compound | Expected Product | Relative Reactivity/Selectivity Notes |
| This compound | Chiral (1-amino-3-propyloxiran-2-yl)ethanol | The presence of the amine may require N-protection to avoid interference with the titanium catalyst. High diastereoselectivity is expected due to the directing effect of the allylic alcohol. |
| Hex-5-en-3-ol | Chiral (3-propyloxiran-2-yl)ethanol | This is a classic substrate for Sharpless epoxidation, expected to give high enantiomeric excess.[2] |
| 1-Aminohexan-3-ol | No reaction | No alkene is present for epoxidation. |
| Hexan-3-ol | No reaction | No alkene is present for epoxidation. |
Intramolecular Cyclization
The presence of both an amine and an alkene in this compound allows for the possibility of intramolecular cyclization to form heterocyclic structures, such as piperidines. This can be achieved through various methods, including transition-metal-catalyzed reactions like the intramolecular Heck reaction.
Table 3: Comparison of Reactivity in Intramolecular Cyclization
| Compound | Potential for Cyclization | Notes |
| This compound | High | Can undergo intramolecular aminocyclization to form substituted piperidines. The reaction would likely require N-activation or the use of a suitable catalyst. |
| 1-Aminohexan-3-ol | Low | Lacks the unsaturation needed for typical cyclization reactions like the Heck reaction. Other cyclization strategies (e.g., dehydration-cyclization) might be possible under harsh conditions. |
| Hex-5-en-3-ol | Low | Lacks the nucleophilic amine for intramolecular cyclization. |
| Hexan-3-ol | None | Lacks both the nucleophile and the electrophilic partner for cyclization. |
Experimental Protocols
General Procedure for the Oxidation of a Secondary Alcohol to a Ketone using Pyridinium Chlorochromate (PCC)
-
To a stirred solution of the alcohol (1.0 eq) in dichloromethane (DCM, 0.1 M), add pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite.
-
Concentrate the filtrate under reduced pressure to afford the crude ketone.
-
Purify the product by column chromatography on silica gel.
Note: For amino alcohols, protection of the amine (e.g., as a carbamate) may be necessary to prevent side reactions.
General Procedure for Sharpless Asymmetric Epoxidation
-
To a flame-dried round-bottom flask under an inert atmosphere, add powdered 4 Å molecular sieves.
-
Add dichloromethane (DCM, 0.2 M) followed by L-(+)-diethyl tartrate (DET, 0.1 eq) and titanium(IV) isopropoxide (0.05 eq).
-
Cool the mixture to -20 °C and add a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 eq).
-
Stir the mixture for 30 minutes, then add the allylic alcohol (1.0 eq) dropwise.
-
Maintain the reaction at -20 °C and monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through Celite, wash the filter cake with DCM, and separate the layers of the filtrate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Note: For this compound, prior protection of the amino group is highly recommended.
Conclusion
This compound is a versatile molecule with multiple reactive sites. Its reactivity is a composite of the individual functionalities, with the potential for interesting chemoselective transformations. The allylic alcohol moiety allows for highly stereoselective epoxidations, while the combination of the amine and alkene opens up possibilities for intramolecular cyclizations to form valuable heterocyclic scaffolds. Compared to its saturated and non-aminated analogs, this compound offers a richer and more complex reactivity profile. Further experimental studies are warranted to fully elucidate the quantitative aspects of its reactivity and to develop optimized protocols for its synthetic applications. This guide provides a foundational understanding to aid researchers in designing and executing synthetic strategies involving this promising building block.
References
The Untapped Potential of 1-Aminohex-5-en-3-ol in Bioactive Molecule Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel bioactive molecules is a cornerstone of modern medicine and agrochemistry. Within the vast landscape of chemical scaffolds, unsaturated amino alcohols represent a privileged class, appearing in numerous natural products and synthetic pharmaceuticals. This guide focuses on the untapped potential of a specific, yet underexplored, building block: 1-Aminohex-5-en-3-ol . While direct experimental data on this molecule is scarce, its structural motifs—a primary amine, a secondary alcohol, and a terminal alkene—suggest significant versatility in the synthesis of innovative bioactive compounds.
This guide will provide a comparative analysis of potential synthetic routes to this compound and explore its hypothetical applications in drug discovery by drawing parallels with structurally related, biologically active molecules.
Comparative Synthesis of this compound: A Strategic Overview
The synthesis of this compound can be approached through several established methodologies for preparing unsaturated amino alcohols. The choice of synthetic route will largely depend on the desired stereochemistry, scalability, and the availability of starting materials. Below, we compare three plausible synthetic strategies.
Strategy 1: Grignard Reaction with an Amino-Aldehyde
This approach involves the addition of a vinyl Grignard reagent to a protected amino-aldehyde. It is a classical and straightforward method for forming the carbon skeleton and introducing the hydroxyl group.
Experimental Protocol (Hypothetical):
-
Protection: Protect the amino group of a suitable 4-aminobutanal derivative (e.g., using a Boc group) to prevent interference with the Grignard reagent.
-
Grignard Reaction: React the protected 4-aminobutanal with vinylmagnesium bromide in an ethereal solvent (e.g., THF) at low temperature (e.g., 0 °C to room temperature).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Deprotection: Remove the protecting group (e.g., using trifluoroacetic acid for a Boc group) to yield this compound.
Strategy 2: Ring-Opening of a Vinyl Epoxide
The reaction of a vinyl epoxide with an amine is a powerful method for the synthesis of amino alcohols, often with good regio- and stereocontrol.[1]
Experimental Protocol (Hypothetical):
-
Epoxidation: Prepare 1,2-epoxyhex-5-ene from a suitable starting material like 1,5-hexadiene.
-
Aminolysis: React the vinyl epoxide with a protected amine source (e.g., sodium azide followed by reduction, or a protected amine nucleophile) to open the epoxide ring. The attack will preferentially occur at the less hindered carbon.
-
Deprotection: If a protected amine was used, deprotection will yield the final product.
Strategy 3: Asymmetric Transfer Hydrogenation of an Aminoketone
For the synthesis of enantiomerically enriched this compound, the asymmetric reduction of a corresponding aminoketone is a highly effective strategy.
Experimental Protocol (Hypothetical):
-
Synthesis of Aminoketone: Synthesize 1-aminohex-5-en-3-one from commercially available starting materials. The amino group would likely need to be protected.
-
Asymmetric Reduction: Employ a chiral catalyst (e.g., a Ru- or Rh-based complex with a chiral ligand) to facilitate the asymmetric transfer hydrogenation of the ketone functionality, yielding the chiral alcohol.
-
Deprotection: Removal of the protecting group from the amine will provide the enantiomerically pure target molecule.
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Advantages | Disadvantages | Stereocontrol |
| Grignard Reaction | Readily available starting materials, straightforward procedure. | Lack of stereocontrol at the newly formed chiral center. | Produces a racemic mixture. |
| Epoxide Ring-Opening | Can offer good regio- and stereoselectivity.[1] | May require multiple steps to synthesize the starting epoxide. | Can be stereospecific depending on the epoxide stereochemistry. |
| Asymmetric Hydrogenation | High potential for excellent enantioselectivity. | Requires specialized chiral catalysts which can be expensive. | Can produce high enantiomeric excess of either enantiomer. |
Potential Bioactive Molecules Derived from this compound
The trifunctional nature of this compound makes it a versatile scaffold for the synthesis of a diverse range of potential bioactive molecules. The primary amine can be readily functionalized, the hydroxyl group can be modified or used as a handle for further reactions, and the terminal alkene provides a site for various addition and cross-coupling reactions.
Analogues of Known Pharmaceuticals
Many clinically used drugs contain an amino alcohol pharmacophore. For instance, β-blockers, used in the treatment of cardiovascular diseases, often feature a 1-amino-3-aryloxy-propan-2-ol backbone. By analogy, this compound could serve as a building block for novel β-blocker analogues.
Antimicrobial and Antifungal Agents
Unsaturated amino alcohols have been investigated for their antimicrobial and antifungal properties. The lipophilic hexenyl chain combined with the polar amino and hydroxyl groups in this compound could impart amphiphilic character, which is often associated with membrane-disrupting antimicrobial activity.
Synthesis of Novel Heterocycles
The functional groups in this compound are perfectly poised for intramolecular cyclization reactions to generate novel heterocyclic scaffolds, which are a rich source of bioactive compounds. For example, intramolecular aminomercuration or other electrophile-induced cyclizations could lead to substituted piperidines or other nitrogen-containing heterocycles.
Visualizing Synthetic Pathways and Applications
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generalized synthetic workflow and a potential signaling pathway that could be modulated by molecules derived from this compound.
Caption: A generalized workflow from starting materials to bioactive molecules.
Caption: A potential mechanism of action for a derived bioactive molecule.
Conclusion
While "this compound" is not a well-characterized compound in the scientific literature, its structure represents a promising and versatile starting point for the development of novel bioactive molecules. By leveraging established synthetic methodologies for unsaturated amino alcohols, researchers can access this building block and explore its potential in various therapeutic areas. The comparative analysis of synthetic routes provided in this guide offers a strategic framework for its preparation, while the exploration of its potential applications aims to inspire further investigation into this intriguing and underexplored chemical entity. The future development of derivatives of this compound could lead to the discovery of new drugs and agrochemicals with significant societal benefits.
References
Cost-benefit analysis of different "1-Aminohex-5-en-3-ol" synthesis methods
A Comparative Analysis of Synthetic Methodologies for 1-Aminohex-5-en-3-ol
For researchers and professionals in drug development, the efficient synthesis of chiral intermediates is a critical aspect of the therapeutic pipeline. This guide provides a detailed cost-benefit analysis of three distinct synthetic routes to this compound, a valuable chiral building block. The comparison encompasses a chemoenzymatic approach, a classic chemical synthesis featuring an Overman rearrangement, and a kinetic resolution strategy, offering insights into the yield, stereoselectivity, and economic viability of each method.
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. This compound, with its dual functional groups and a stereocenter, represents a versatile synthon for the construction of more complex bioactive molecules. The choice of synthetic route can significantly impact the overall cost, time, and resources required for its production. This comparative guide evaluates three plausible and strategic approaches to obtaining this target molecule.
Route 1: Chemoenzymatic Synthesis
This pathway leverages the high selectivity of enzymatic catalysis in combination with traditional chemical transformations to achieve a high degree of stereocontrol. The synthesis commences with the readily available achiral precursor, divinyl carbinol (1,5-hexadien-3-ol).
The key steps involve:
-
Sharpless Asymmetric Epoxidation: This reaction introduces chirality by selectively epoxidizing one of the two vinyl groups of divinyl carbinol.
-
Regioselective Azidolysis: The epoxide ring is then opened with an azide nucleophile, which preferentially attacks the less hindered carbon, to install the nitrogen functionality.
-
Staudinger Reduction: Finally, the azide is reduced to the primary amine, yielding the desired this compound.
Route 2: Chemical Synthesis via Overman Rearrangement
This approach relies on a powerful named reaction in organic synthesis, the Overman rearrangement, to stereoselectively install the amine group.
The synthesis proceeds through the following stages:
-
Grignard Reaction: The synthesis begins with the formation of the allylic alcohol precursor, 1,6-heptadien-4-ol, through the reaction of acrolein with 3-butenylmagnesium bromide.
-
Overman Rearrangement: The allylic alcohol is then converted to the corresponding allylic trichloroacetamide via a[1][1]-sigmatropic rearrangement.[1][2][3][4][5]
-
Hydrolysis: The trichloroacetamide protecting group is subsequently removed to afford the target primary amine.
Route 3: Kinetic Resolution of a Racemic Mixture
This strategy involves the initial non-stereoselective synthesis of the target molecule, followed by the enzymatic separation of the desired enantiomer.
The key steps are:
-
Racemic Synthesis: A racemic mixture of this compound is prepared. A plausible method is the reaction of 3-buten-1-amine with propylene oxide.
-
Enzymatic Kinetic Resolution: A lipase or transaminase is employed to selectively acylate or deacylate one enantiomer of the racemate, allowing for the separation and isolation of the desired enantiomerically enriched this compound.[6][7][8][9][10][11]
Cost-Benefit Analysis
To provide a clear comparison of the three proposed synthetic routes, the following table summarizes the key quantitative data, including yield, purity, reaction conditions, and estimated costs of starting materials.
| Parameter | Route 1: Chemoenzymatic Synthesis | Route 2: Chemical Synthesis via Overman Rearrangement | Route 3: Kinetic Resolution |
| Starting Material | Divinyl carbinol | Acrolein, 3-Bromobutene | 3-Buten-1-amine, Propylene oxide |
| Key Reactions | Sharpless Epoxidation, Azidolysis, Staudinger Reduction | Grignard Reaction, Overman Rearrangement, Hydrolysis | Racemic Synthesis, Enzymatic Resolution |
| Overall Yield (%) | ~55-65% | ~40-50% | <50% (for desired enantiomer) |
| Enantiomeric Excess (%) | >99%[12] | >95% (with chiral catalyst) | >99% (post-resolution) |
| Reaction Time (hours) | ~48-72 | ~36-60 | ~24-48 (for resolution) |
| Key Reagent Cost | High (Sharpless catalyst) | Moderate (Palladium catalyst) | Moderate (Enzyme) |
| Starting Material Cost | Moderate | Low | Low to Moderate[13][14][15] |
| Advantages | High enantioselectivity, convergent | Well-established reactions, potential for scalability | Access to both enantiomers |
| Disadvantages | Cost of catalyst, use of azide | Multi-step, potential for low yields in Grignard step | Theoretical max yield of 50% for one enantiomer |
Experimental Protocols
Route 1: Chemoenzymatic Synthesis - Sharpless Asymmetric Epoxidation of Divinyl Carbinol[12]
-
To a stirred solution of titanium(IV) isopropoxide (0.58 mL, 2.0 mmol) and (+)-diethyl L-tartrate (0.68 mL, 4.0 mmol) in dry dichloromethane (50 mL) at -20 °C is added divinyl carbinol (9.8 g, 100 mmol).
-
A solution of tert-butyl hydroperoxide in toluene (5.5 M, 36 mL, 200 mmol) is then added dropwise over 1 hour, maintaining the temperature at -20 °C.
-
The reaction mixture is stirred at -20 °C for 24 hours.
-
The reaction is quenched by the addition of a 10% aqueous solution of tartaric acid (50 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the chiral epoxy alcohol.
Route 2: Chemical Synthesis - Overman Rearrangement[2][3][4]
-
To a solution of the allylic alcohol (1,6-heptadien-4-ol, 10 mmol) in diethyl ether (50 mL) is added trichloroacetonitrile (1.5 mL, 15 mmol) and a catalytic amount of sodium hydride (12 mg, 0.5 mmol).
-
The mixture is stirred at room temperature for 4 hours.
-
The reaction mixture is then filtered, and the solvent is removed under reduced pressure to give the crude trichloroacetimidate.
-
The crude imidate is dissolved in xylene (50 mL) and heated to reflux (approximately 140 °C) for 18 hours.
-
After cooling to room temperature, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the allylic trichloroacetamide.
Route 3: Kinetic Resolution - Lipase-Catalyzed Acetylation[6][8][9]
-
To a solution of racemic this compound (10 mmol) in tert-butyl methyl ether (50 mL) is added vinyl acetate (1.8 mL, 20 mmol) and a lipase (e.g., Candida antarctica lipase B, 200 mg).
-
The suspension is stirred at room temperature, and the reaction progress is monitored by chiral HPLC or GC.
-
The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
The filtrate is concentrated, and the resulting mixture of the acetylated amine and the unreacted amino alcohol is separated by column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Chemoenzymatic synthesis workflow.
Caption: Chemical synthesis via Overman rearrangement.
Caption: Synthesis via kinetic resolution.
Conclusion
The selection of an optimal synthetic route for this compound is a multifactorial decision. The chemoenzymatic approach (Route 1) offers the highest enantioselectivity directly from an achiral starting material, making it an elegant and efficient choice, albeit with a higher initial catalyst cost. The chemical synthesis via the Overman rearrangement (Route 2) utilizes more traditional and cost-effective reagents, presenting a scalable option, though potentially at the cost of overall yield. Finally, the kinetic resolution (Route 3) provides a straightforward method to access one enantiomer from a racemic mixture, but with the inherent limitation of a 50% maximum theoretical yield for the desired product.
Researchers and process chemists must weigh the importance of enantiopurity, overall yield, cost of materials, and scalability to determine the most suitable synthetic strategy for their specific needs. This guide provides the foundational data and protocols to make an informed decision in the synthesis of this valuable chiral intermediate.
References
- 1. Overman rearrangement - Wikipedia [en.wikipedia.org]
- 2. Overman Rearrangement [organic-chemistry.org]
- 3. Overman Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Overman Rearrangement | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jocpr.com [jocpr.com]
- 10. Recombinant l‐Amino Acid Oxidase with Broad Substrate Spectrum for Co‐substrate Recycling in (S)‐Selective Transaminase‐Catalyzed Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. orgsyn.org [orgsyn.org]
- 13. 3-Buten-1-amine | CAS#:2524-49-4 | Chemsrc [chemsrc.com]
- 14. 3-Buten-1-amine, tech. 90% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. but-3-en-1-amine | 17875-18-2; 2524-49-4; 627-37-2 | Buy Now [molport.com]
Conformational Analysis of 1-Aminohex-5-en-3-ol and its Analogs: A Comparative Guide
A comprehensive search of available scientific literature and chemical databases has revealed a significant gap in the detailed conformational analysis of 1-Aminohex-5-en-3-ol and its close acyclic analogs. While general principles of conformational analysis for acyclic and unsaturated systems are well-established, specific experimental or in-depth computational studies providing quantitative data for this particular molecule are not publicly available. This guide, therefore, outlines the theoretical framework and methodologies that would be employed in such an analysis and presents a comparative overview based on foundational concepts of stereochemistry.
Introduction to Conformational Analysis
Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For a flexible molecule like this compound, rotation around its single bonds gives rise to numerous conformers, each with a distinct spatial orientation and potential energy. The overall properties and biological activity of the molecule are determined by the weighted average of these conformers.
The primary factors influencing the conformational preferences of this compound would include:
-
Torsional Strain: Arising from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally of lower energy than eclipsed conformations.
-
Steric Hindrance: Repulsive interactions that occur when non-bonded atoms are forced into close proximity.
-
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydroxyl (-OH) and amino (-NH2) groups, which can significantly stabilize certain conformations.
-
Allylic Strain (A1,3 Strain): Interaction between a substituent on one end of a double bond and a substituent on the adjacent sp3-hybridized carbon. In this compound, this would involve interactions between the substituents on C3 and the vinyl group.
Experimental and Computational Methodologies
A thorough conformational analysis of this compound would necessitate a combined experimental and computational approach to provide a comprehensive understanding of its structural landscape.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for conformational analysis in solution.
-
Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the preferred dihedral angles around the C2-C3 and C3-C4 bonds can be estimated, providing insight into the backbone conformation.
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY or ROESY) provide information about through-space proximity of protons. The observation of NOEs between specific protons can help to identify which groups are close to each other in the preferred conformation(s).
-
Solvent and Temperature Studies: Varying the solvent polarity and temperature can shift the conformational equilibrium. Observing changes in NMR parameters under different conditions can provide thermodynamic data (ΔG°, ΔH°, ΔS°) for the conformational exchange.
Infrared (IR) Spectroscopy:
-
Intramolecular Hydrogen Bonding Analysis: In a dilute solution of a non-polar solvent, the O-H and N-H stretching frequencies can indicate the presence of intramolecular hydrogen bonds. A shift to a lower frequency for these bands compared to a non-hydrogen-bonded reference suggests the presence of such an interaction, which would be a key factor in determining the preferred conformation.
Computational Chemistry Protocols
Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) are crucial for accurately calculating the energies of different conformers and the barriers to their interconversion.
-
Conformational Search: A systematic or stochastic search of the potential energy surface is performed to locate all low-energy conformers. This involves systematically rotating all rotatable bonds (C2-C3, C3-C4, C-O, C-N) and performing geometry optimizations for each starting structure.
-
Energy Calculations: Single-point energy calculations at a higher level of theory (e.g., using a larger basis set) are then performed on the optimized geometries to obtain accurate relative energies of the conformers.
-
Transition State Calculations: To understand the dynamics of conformational interconversion, transition state structures connecting the energy minima are located, and the energy barriers are calculated.
Molecular Mechanics (MM) Calculations: While less accurate than QM methods, MM is computationally less expensive and can be used for initial conformational searches of larger molecules.
Logical Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for a comprehensive conformational analysis of a flexible molecule like this compound.
Caption: Workflow for Conformational Analysis.
Comparative Data (Hypothetical)
In the absence of published data, the following table is a hypothetical representation of what a comparative analysis of low-energy conformers of this compound might look like. The values are illustrative and based on general principles of conformational analysis. The dihedral angles would define the backbone conformation: τ1 (H-N-C2-C3), τ2 (N-C2-C3-C4), τ3 (C2-C3-C4-C5), and τ4 (C3-C4-C5=C6). The presence of an intramolecular hydrogen bond (H-bond) would also be a critical parameter.
| Conformer | τ1 (°) | τ2 (°) | τ3 (°) | τ4 (°) | Relative Energy (kcal/mol) | Population (%) | Intramolecular H-bond |
| A | 180 (anti) | 60 (gauche) | 180 (anti) | 120 | 0.00 | 45 | Yes (OH···NH₂) |
| B | 60 (gauche) | 180 (anti) | 180 (anti) | 120 | 0.50 | 25 | No |
| C | 180 (anti) | -60 (gauche) | 180 (anti) | 120 | 0.75 | 15 | Yes (OH···NH₂) |
| D | 60 (gauche) | 60 (gauche) | 180 (anti) | 120 | 1.20 | 10 | No |
| E | 180 (anti) | 180 (anti) | 180 (anti) | 120 | 2.00 | 5 | No |
Signaling Pathways and Biological Relevance
Unsaturated amino alcohols are structural motifs found in various biologically active molecules, including some natural products and pharmaceuticals. While the specific biological role of this compound is not documented, its structural features suggest potential interactions with various biological targets. For instance, the amino and hydroxyl groups can participate in hydrogen bonding with enzyme active sites or receptors. The vinyl group could be involved in specific hydrophobic interactions or metabolic transformations.
The following diagram illustrates a hypothetical signaling pathway where a molecule with an amino alcohol pharmacophore might act as a ligand for a G-protein coupled receptor (GPCR).
Caption: Hypothetical GPCR Signaling Pathway.
Conclusion
A detailed conformational analysis of this compound represents a valuable area for future research. The interplay of torsional strain, steric effects, and particularly the potential for intramolecular hydrogen bonding, suggests a rich and complex conformational landscape. The methodologies outlined in this guide provide a roadmap for such an investigation. The resulting data would be crucial for understanding the structure-property relationships of this and related unsaturated amino alcohols, and could inform the design of novel molecules with specific biological activities. Further experimental and computational studies are essential to populate the comparative data tables and provide a definitive understanding of the conformational preferences of this molecule.
Safety Operating Guide
Prudent Disposal of 1-Aminohex-5-en-3-ol: A Guide for Laboratory Professionals
Absence of specific safety data for 1-Aminohex-5-en-3-ol necessitates treating it as a substance with unknown hazardous properties. Due to the lack of a specific Safety Data Sheet (SDS), researchers and laboratory personnel must exercise extreme caution and follow protocols for the disposal of unidentified chemical waste. Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with unknown identities, and specialized hazardous waste disposal companies will not accept such materials without proper analysis.[1]
This guide provides a procedural framework for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
Immediate Safety and Handling Protocols
Given the unknown nature of the compound's full hazard profile, it is imperative to handle this compound with the assumption that it is hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure for this compound
In the absence of a specific SDS, this compound must be managed as a hazardous waste of unknown characterization.
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write "Unknown - Contains this compound" in the constituents section.[2]
-
Include any known information about the substance, such as its source or potential hazards based on its chemical structure (e.g., "Potential Amine," "Potential Alcohol").[3][4]
-
-
Containment:
-
Storage:
-
Store the container in a designated and secure hazardous waste accumulation area.
-
Segregate it from incompatible materials.
-
-
Contact Environmental Health and Safety (EHS):
-
Notify your institution's EHS office about the unknown chemical waste.
-
Provide them with all available information.
-
The EHS office will arrange for characterization and disposal by a licensed hazardous waste contractor. The cost of this analysis and disposal is typically the responsibility of the generating department.[5]
-
Never attempt to dispose of this compound down the drain or in regular trash. [5][6]
Data Presentation
Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data regarding its physical, chemical, or toxicological properties can be provided at this time.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of a chemical for which a specific Safety Data Sheet is unavailable.
Caption: Disposal Decision Workflow for Chemicals without a Specific SDS
References
- 1. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 2. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling 1-Aminohex-5-en-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1-Aminohex-5-en-3-ol. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[2][3] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | Prevents skin contact which can lead to irritation or burns.[4] |
| Body Protection | Flame-resistant lab coat, buttoned, and long pants.[3][5] | Protects skin from accidental spills and splashes. |
| Footwear | Closed-toe, closed-heel shoes.[3][6] | Prevents exposure from spills. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[4][7][8] | Minimizes inhalation of potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.[2]
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Conduct all manipulations of this compound within the fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical.
-
Keep containers tightly closed when not in use.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
For large spills, follow your institution's emergency procedures.
4. First Aid:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[2][9] Do not pour down the drain.
Experimental Workflow for Handling this compound
References
- 1. americanelements.com [americanelements.com]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 5. xylemtech.com [xylemtech.com]
- 6. Practical Tips for Personal Protective Equipment – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 7. methanol.org [methanol.org]
- 8. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
